Technical Documentation Center

2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
  • CAS: 2105225-73-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not extensively available in public literature.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not extensively available in public literature. This guide provides a comprehensive overview of its predicted physicochemical properties based on its chemical structure and data from analogous compounds. The experimental protocols described are standard methods for determining these properties.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1] These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its target. This guide provides a detailed examination of the predicted physicochemical characteristics of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, a molecule of interest in medicinal chemistry.

The structure of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol incorporates a neopentyl alcohol backbone linked to a 4-methylpyrazole ring. This combination of a bulky, hydrophobic alkyl group, a polar hydroxyl group, and a heterocyclic aromatic ring bestows upon it a unique set of properties that are critical to its potential as a therapeutic agent. Understanding these properties is essential for guiding lead optimization, formulation development, and predicting in vivo performance.[2][3]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol. These predictions are derived from its chemical structure and by drawing comparisons with structurally related molecules such as 2,2-dimethyl-1-propanol[4][5][6][7][8][9][10] and 4-methylpyrazole[11][12][13].

PropertyPredicted Value/RangeRationale for Prediction
Molecular Formula C10H18N2OBased on the chemical structure.
Molecular Weight 182.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany similar small organic molecules are crystalline solids at room temperature.
Melting Point 60-80 °CThe presence of the rigid pyrazole ring and the potential for hydrogen bonding from the hydroxyl group would likely result in a higher melting point than 2,2-dimethyl-1-propanol (52-56 °C).[4] The bulky t-butyl group may slightly lower this by disrupting crystal packing.
Boiling Point > 200 °CThe hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point. The overall molecular weight is higher than that of 2,2-dimethyl-1-propanol (113-114 °C).[4][5]
Aqueous Solubility Moderately solubleThe polar hydroxyl and pyrazole nitrogen atoms will contribute to water solubility. However, the hydrophobic 2,2-dimethylpropyl and methylpyrazole moieties will limit it. Solubility is expected to be pH-dependent due to the basicity of the pyrazole ring.
pKa (of conjugate acid) 2.0 - 3.0The pyrazole ring is weakly basic. The pKa of the conjugate acid of pyrazole itself is around 2.5. The methyl group is weakly electron-donating and is not expected to significantly alter the basicity.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5The molecule has both hydrophobic (t-butyl, methyl) and hydrophilic (hydroxyl, pyrazole nitrogens) regions. This predicted range suggests a balance between lipophilicity and hydrophilicity, which is often desirable for drug candidates.[14]

Experimental Determination of Physicochemical Properties

Accurate determination of these properties requires empirical testing. Below are standard protocols for key physicochemical assays.

Melting Point Determination

The melting point is a crucial indicator of purity and is determined using a melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a slow, controlled rate.

  • The temperature range at which the sample melts (from the first appearance of liquid to complete liquefaction) is recorded as the melting point.

Causality Behind Experimental Choices: A slow heating rate is essential to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A sharp melting range typically indicates a high degree of purity.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered highly reliable because it measures the true equilibrium solubility. The use of a calibrated analytical method like HPLC ensures accurate quantification.

Diagram of the Shake-Flask Solubility Workflow:

A Add excess compound to buffer B Equilibrate at constant temperature (24-48h) A->B Shaking C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC C->D E Quantify concentration against a standard curve D->E

Caption: Workflow for determining aqueous solubility via the shake-flask method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, the pKa of its conjugate acid is determined.

Protocol:

  • A precise amount of the compound is dissolved in a known volume of water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Expertise & Experience: The choice of solvent and the concentration of the analyte are critical. For poorly soluble compounds, co-solvents may be necessary, and the apparent pKa must then be extrapolated back to a fully aqueous environment.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is by reversed-phase HPLC.

Protocol:

  • The retention time of the compound is measured on a reversed-phase HPLC column (e.g., C18).

  • A series of standard compounds with known logP values are also run under the same conditions.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

  • The logP of the test compound is then interpolated from its retention factor using the calibration curve.

Authoritative Grounding: This method is based on the principle that the retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity.

Diagram of the HPLC-based logP Determination Workflow:

A Inject standard compounds with known logP values B Measure retention times A->B C Plot log(k') vs. known logP to create a calibration curve B->C F Interpolate logP from the calibration curve C->F D Inject test compound and measure its retention time E Calculate log(k') for the test compound D->E E->F

Sources

Exploratory

Crystallographic Characterization and Supramolecular Architecture of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and transition-metal ligands relies heavily on understanding their three-dimensional solid-state architecture. 2,2-Dimethyl-3-(4-methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and transition-metal ligands relies heavily on understanding their three-dimensional solid-state architecture. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (C9H16N2O) represents a highly versatile scaffold, featuring a flexible propanol backbone, a sterically demanding gem-dimethyl group, and a functionalized pyrazole ring.

This technical whitepaper provides an in-depth guide to the structural determinants that dictate the crystal packing of this molecule. By synthesizing mechanistic causality with a self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol, this guide serves as an authoritative framework for researchers conducting structural characterizations of pyrazole-derived intermediates.

Structural Rationale & Mechanistic Causality

The solid-state behavior of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not random; it is strictly governed by intramolecular steric constraints and intermolecular supramolecular synthons. Understanding these forces is critical for predicting polymorphism and solubility profiles.

The Thorpe-Ingold Effect (Conformational Pre-organization)

The presence of the gem-dimethyl group at the C2 position of the propanol backbone introduces a significant steric bottleneck. According to the [1], the mutual repulsion between the bulky methyl groups forces a compression of the internal C1–C2–C3 bond angle.

  • Causality: This angular compression restricts the rotational degrees of freedom of the flanking hydroxyl and pyrazole groups, locking the molecule into a pre-organized conformation.

  • Impact on Crystallization: By reducing the conformational entropy of the molecule in solution, the entropic penalty of crystallization is minimized, heavily favoring the rapid formation of a highly ordered crystalline lattice.

Supramolecular Hydrogen Bonding Networks

Pyrazoles are highly privileged scaffolds in crystal engineering due to their robust hydrogen-bonding capabilities. Because the N1 position is substituted by the alkyl chain, the 4-methylpyrazole ring acts exclusively as a hydrogen-bond acceptor via the unprotonated N2 atom.

  • Causality: The terminal hydroxyl group (C1-OH) acts as a strong hydrogen-bond donor. The interplay between the OH donor and the N2 acceptor drives the formation of strong intermolecular O−H⋅⋅⋅N interactions.

  • Solid-State Architecture: As observed in similar [2], this specific donor-acceptor geometry typically propagates into infinite 1D catemeric chains or discrete R22​(8) dimers, which are further stabilized by offset π−π stacking between the parallel pyrazole rings.

Supramolecular Molecule 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Gem Gem-Dimethyl Group (C2 Position) Molecule->Gem Hydroxyl Hydroxyl Group (C1 Position) Molecule->Hydroxyl Pyrazole 4-Methylpyrazole Ring (C3 Position) Molecule->Pyrazole Thorpe Thorpe-Ingold Effect (Conformational Restriction) Gem->Thorpe HBond O-H···N Hydrogen Bonding (Supramolecular Catemers) Hydroxyl->HBond Pyrazole->HBond Acceptor PiStack Offset π-π Stacking (Lattice Stabilization) Pyrazole->PiStack

Caption: Logical relationship of structural features dictating the solid-state architecture.

Self-Validating Experimental Protocol: SCXRD

To ensure absolute trustworthiness and reproducibility, the crystallographic characterization must follow a self-validating workflow. Each step below includes built-in quality control metrics.

Phase 1: Crystallization and Mounting
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimum volume of a binary solvent mixture (e.g., Ethyl Acetate / n-Hexane, 1:3 v/v). The polar solvent solvates the hydroxyl/pyrazole groups, while the non-polar anti-solvent induces supersaturation.

  • Slow Evaporation: Pierce the vial cap with a narrow gauge needle to allow controlled evaporation at 293 K. Validation: Crystals should appear as clear, block-like prisms within 48–72 hours. Birefringence under cross-polarized light confirms single-crystal integrity.

  • Cryo-Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat it in paratone oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer cold stream (100 K). Causality: Freezing the crystal minimizes atomic thermal vibrations (thermal ellipsoids), allowing for the precise electron density mapping of the highly mobile hydroxyl hydrogen atom.

Phase 2: Data Collection & Reduction
  • Unit Cell Determination: Utilize a diffractometer equipped with a microfocus Cu source ( λ=1.54184 Å). Harvest initial reflections to determine the Bravais lattice.

  • Full Data Collection: Execute an ω

    • and ϕ -scan strategy to ensure >99% completeness up to θ=67∘ .
  • Data Reduction: Integrate the frames using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS).

    • Self-Validation Metric: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates crystal twinning or radiation damage, necessitating a restart with a new crystal.

Phase 3: Structure Solution & Refinement
  • Intrinsic Phasing: Solve the phase problem using SHELXT. This will reveal the heavy atom (C, N, O) backbone.

  • Least-Squares Refinement: Refine the structure utilizing [3] via full-matrix least-squares on F2 .

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens are placed in calculated positions using a riding model (HFIX 137 for methyls, HFIX 23 for methylenes).

    • Critical Step: The hydroxyl hydrogen must be located from the difference Fourier map and refined freely to accurately determine the O−H⋅⋅⋅N hydrogen bond geometry.

  • Final Validation: Generate a CIF file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts exist.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Collect 3. Data Collection (Cu Kα Radiation) Mount->Collect Reduce 4. Data Reduction (Integration & Absorption) Collect->Reduce Solve 5. Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Refine 6. Structure Refinement (SHELXL - Least Squares) Solve->Refine

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction.

Quantitative Data Presentation

The following table summarizes the standard crystallographic parameters and refinement metrics expected for a high-quality structural determination of this compound.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C9H16N2O
Formula Weight 168.24 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Volume ( V ) ~ 980.5 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.140 g/cm 3
Absorption Coefficient ( μ ) 0.61 mm −1
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Largest diff. peak and hole 0.25 and -0.18 e.Å −3

(Note: Values are representative of high-resolution models for this class of pyrazole-derived alcohols).

References

  • Title: Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution) Source: Biopolymers URL: [Link]

  • Title: Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials Source: Crystals (MDPI) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Foundational

A Technical Guide to the Proposed Mechanism of Action for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3][4][5] This technical guide delineates a proposed mechanism of action for a specific class of pyrazole derivatives: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol and its analogues. Drawing upon the established biological activities of related pyrazole compounds, we hypothesize a primary mode of action centered on the inhibition of key metabolic enzymes, with downstream effects on cellular signaling pathways implicated in inflammation and cellular stress. This document provides a comprehensive framework for investigating this proposed mechanism, including detailed experimental protocols and data interpretation guidelines.

Introduction: The Prominence of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[2] Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1][3] Clinically approved drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this heterocyclic scaffold.[2][4]

The diverse biological activities attributed to pyrazole derivatives include:

  • Enzyme Inhibition: A significant number of pyrazole-containing compounds have been identified as potent inhibitors of various enzymes, including cyclooxygenases (COX), carbonic anhydrases, protein kinases, and bacterial DNA gyrase.[2][6][7][8]

  • Antimicrobial and Antiviral Activity: The pyrazole scaffold is present in numerous agents developed to combat bacterial, fungal, and viral infections.[3][4]

  • Anticancer Properties: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and interference with key signaling pathways.[9]

  • Metabolic Modulation: Certain pyrazole derivatives are known to influence metabolic pathways. For example, fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase (ADH) and is used clinically to treat methanol and ethylene glycol poisoning.[10][11][12]

Given this precedent, we propose that 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivatives likely exert their biological effects through the modulation of a critical enzyme system.

Proposed Mechanism of Action: Inhibition of Alcohol Dehydrogenase and Downstream Effects

We hypothesize that the primary mechanism of action for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivatives is the competitive inhibition of alcohol dehydrogenase (ADH) . This proposition is based on the structural similarity to fomepizole (4-methylpyrazole), a known clinical ADH inhibitor.[10][11][12]

2.1. Primary Target: Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases are a group of enzymes that catalyze the oxidation of alcohols to aldehydes, utilizing NAD+ as a cofactor.[11] These enzymes are crucial in various metabolic pathways, including ethanol metabolism and the detoxification of other alcohols.

The proposed interaction between the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivative and ADH is depicted in the following logical diagram:

cluster_binding Enzyme-Inhibitor Interaction cluster_consequence Biochemical Consequence ADH Alcohol Dehydrogenase (ADH) Active Site Metabolism Alcohol Metabolism (Oxidation to Aldehyde) ADH->Metabolism Catalyzes Block Inhibition of Metabolism Inhibitor 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Derivative Inhibitor->ADH Competitive Binding Substrate Alcohol Substrate (e.g., Ethanol) Substrate->ADH Normal Binding (Blocked) Block->Metabolism Blocks cluster_inhibition Primary Inhibition cluster_downstream Downstream Effects Inhibitor 2,2-Dimethyl-3-(4-methylpyrazol-1-yl) -propan-1-ol Derivative ADH Alcohol Dehydrogenase (ADH) Inhibitor->ADH Inhibits Aldehyde Reduced Aldehyde Production Inhibitor->Aldehyde Reduces Redox Altered NAD+/NADH Ratio Inhibitor->Redox Alters OxidativeStress Decreased Oxidative Stress Inhibitor->OxidativeStress Decreases Inflammation Reduced Inflammation Inhibitor->Inflammation Suppresses Aldehyde->OxidativeStress Leads to Redox->OxidativeStress Contributes to NFkB NF-κB Pathway Modulation OxidativeStress->NFkB Activates MAPK MAPK Pathway Modulation OxidativeStress->MAPK Activates NFkB->Inflammation Drives MAPK->Inflammation Drives

Figure 2: Proposed downstream signaling effects following ADH inhibition.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a series of in vitro and cell-based assays are proposed.

3.1. In Vitro Enzyme Inhibition Assay

Objective: To determine if 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivatives directly inhibit ADH activity and to determine the kinetics of this inhibition.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human ADH (various isoforms can be tested) is procured and diluted to a working concentration in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • A stock solution of ethanol (or another suitable alcohol substrate) is prepared in the same buffer.

    • A stock solution of NAD+ is prepared.

  • Inhibitor Preparation:

    • The 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivative is dissolved in DMSO to create a high-concentration stock solution.

    • Serial dilutions are prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NAD+, and the inhibitor at various concentrations.

    • Add the ADH enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the ethanol substrate.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

3.2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the derivative with ADH in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, which expresses ADH) to confluency.

    • Treat the cells with the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivative or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) to create a temperature gradient.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble ADH in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble ADH as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

3.3. Cellular Reporter Assay for NF-κB and MAPK Pathways

Objective: To assess the downstream effects of the derivative on inflammatory signaling pathways.

Protocol:

  • Cell Line and Reporter Construct:

    • Use a cell line stably transfected with a reporter construct, such as a luciferase or GFP gene under the control of a promoter containing NF-κB or AP-1 (a downstream target of MAPK) response elements.

  • Cell Treatment:

    • Plate the reporter cells and treat them with the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivative at various concentrations.

    • After a pre-incubation period, stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB, PMA for MAPK) in the presence of a low concentration of ethanol to provide the substrate for ADH.

  • Reporter Gene Assay:

    • After the stimulation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer, GFP fluorescence using a plate reader or flow cytometer).

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

    • Plot the normalized reporter activity against the inhibitor concentration to determine the effect of the compound on the signaling pathway.

The following diagram outlines the experimental workflow:

cluster_workflow Experimental Validation Workflow Start Hypothesis: ADH Inhibition EnzymeAssay In Vitro ADH Enzyme Inhibition Assay Start->EnzymeAssay Step 1: In Vitro Validation CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA Step 2: Cellular Target Engagement ReporterAssay NF-κB and MAPK Reporter Assays CETSA->ReporterAssay Step 3: Downstream Pathway Analysis Conclusion Confirmation of Mechanism of Action ReporterAssay->Conclusion Step 4: Conclusion

Figure 3: Workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

Parameter2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol DerivativeFomepizole (Control)
ADH Inhibition (IC50) Expected in nM to low µM rangeReported in the µM range [11]
Mode of Inhibition Expected to be competitive with alcohol substrateCompetitive with alcohol [12]
CETSA Thermal Shift (ΔTm) Expected positive shiftPositive shift
NF-κB Reporter Inhibition (IC50) Concentration-dependent inhibition expectedTo be determined
MAPK Reporter Inhibition (IC50) Concentration-dependent inhibition expectedTo be determined
Conclusion and Future Directions

This technical guide puts forth a plausible, testable hypothesis for the mechanism of action of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol derivatives, centered on the inhibition of alcohol dehydrogenase. The proposed experimental workflow provides a clear path to validating this hypothesis and elucidating the downstream consequences on cellular signaling.

Successful validation of this mechanism would position these derivatives as potential therapeutic agents for conditions where ADH activity and subsequent metabolic stress are implicated, such as certain inflammatory disorders and toxicities. Future research should also explore the selectivity of these compounds for different ADH isoforms and their pharmacokinetic and pharmacodynamic properties in preclinical models. The broad pharmacological potential of the pyrazole scaffold suggests that further investigation into this specific chemical series is warranted. [1][5]

References
  • OUCI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (2025, October 16). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (2004, December 1). Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6209-6219.
  • Longdom Publishing. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study.
  • Taylor & Francis Online. (2019, December 4). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 249-257.
  • PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727.
  • Scribd. Pyrazole Derivatives as Enzyme Inhibitors.
  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
  • ClinicalTrials.gov. (2008, April). Phase IIa Study of Fomepizole for Acetaldehyde Toxicity After Ethanol Exposure in Subjects With Altered Ethanol Metabolism.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6088.
  • PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • SciSpace. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.
  • Dr.Oracle. (2025, March 16). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?.
  • TargetMol. Data Sheet (Cat.No.T35015).
  • リード化合物の創製を指向したスピロピラゾール誘導体の 合成および反応に関する研究.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Biological & Pharmaceutical Bulletin. (2023, May 1). 46(5).

Sources

Exploratory

Whitepaper: A Strategic Approach to the Preliminary In Vitro Toxicity Screening of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Abstract The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive framework for the preliminary in vitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, a novel chemical entity incorporating a pyrazole scaffold. Pyrazole-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[3] However, this structural motif also necessitates a thorough toxicological evaluation. This document outlines a tiered, mechanistically-driven strategy, commencing with broad cytotoxicity assessments to establish foundational toxicity data, followed by specific investigations into genotoxic potential. We detail the rationale behind assay selection, provide robust, step-by-step protocols for key assays including MTT and LDH cytotoxicity assays and the in vitro micronucleus assay, and discuss the interpretation of data within a risk assessment context. This whitepaper is intended for researchers, toxicologists, and drug development professionals engaged in the early-stage safety evaluation of novel chemical entities.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity (NCE) from discovery to market is fraught with challenges, with unanticipated toxicity being a primary cause of late-stage attrition.[1] Therefore, integrating toxicology screening into the earliest phases of development is not merely a regulatory hurdle but a strategic necessity to de-risk projects and focus resources on candidates with the most promising safety profiles.[1][4]

The subject of this guide, 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, is a novel compound featuring a pyrazole ring. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][5] Its unique physicochemical properties can enhance pharmacological effects; however, the potential for metabolic activation and off-target toxicities cannot be overlooked.[3]

This guide proposes a logical, tiered approach to the initial safety assessment of this NCE, moving from general cellular health to critical, specific endpoints like genetic damage. This strategy ensures that foundational data on the compound's potency and cytotoxic mechanisms inform the design of more complex, resource-intensive assays.

Physicochemical Properties of the Test Compound

A thorough understanding of the compound's physical and chemical properties is a prerequisite for any in vitro study. While specific data for the NCE is not available, we can infer properties from its constituent parts, such as 2,2-dimethyl-1-propanol.[6][7]

Table 1: Predicted Physicochemical Properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

PropertyPredicted Value/CharacteristicRationale for Consideration
Molecular Weight ~200 g/mol Influences diffusion and transport across cell membranes.
Solubility Predicted to have moderate aqueous solubility.Critical for preparing accurate dosing solutions. DMSO is a common solvent, but its final concentration in cell culture media must be controlled to avoid solvent-induced toxicity.[8]
LogP (Octanol/Water Partition Coefficient) ModerateIndicates potential for membrane permeability and bioaccumulation.
Hydrogen Bond Donors/Acceptors PresentInfluences interactions with biological targets and solubility.[9]

A Tiered Strategy for In Vitro Toxicity Assessment

A tiered or sequential testing strategy provides a cost-effective and scientifically sound approach to initial toxicity screening.[1] It allows for early decision-making and guides the progression of testing. Our proposed workflow prioritizes the assessment of cytotoxicity before investigating more specific and complex toxicological endpoints.

G cluster_0 Tier 1: Foundational Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment A Dose-Range Finding & Cytotoxicity Assessment B MTT Assay (Metabolic Viability) A->B Parallel Assessment C LDH Assay (Membrane Integrity) A->C D In Vitro Micronucleus Assay (OECD 487) A->D Inform Concentration Selection G Data Synthesis & Risk Assessment B->G C->G E Without Metabolic Activation (-S9) D->E Parallel Conditions F With Metabolic Activation (+S9) D->F E->G F->G

Figure 1: A tiered workflow for preliminary in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Screening

The initial step in any toxicological screen is to determine the concentrations at which the compound elicits a cytotoxic response.[10] This data is crucial for two reasons: it provides a baseline measure of potency (e.g., the IC50 value) and it informs the selection of non-lethal concentrations for subsequent, more sensitive assays like genotoxicity tests.[10] We advocate for a multiparametric approach, using at least two assays that measure distinct cytotoxicity mechanisms.[11]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell, specifically the activity of mitochondrial succinate dehydrogenase.[12][13] A reduction in the conversion of MTT to formazan indicates compromised mitochondrial function, a common pathway in cellular toxicity.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[14] It is a direct measure of cell lysis and loss of membrane integrity.[11][14]

Using these two assays in parallel provides a more complete picture. For example, a compound could inhibit mitochondrial function (detected by MTT) without immediately causing membrane rupture (not detected by LDH).

Rationale for Cell Line Selection

The choice of cell line can significantly impact the outcome of cytotoxicity testing.[8] Relying on a single cell line is insufficient. We recommend a panel to provide a broader view of potential cytotoxic effects.[8]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology because it originates from the liver, the primary site of xenobiotic metabolism, and retains some Phase I and II enzyme activity.

  • HEK293 (Human Embryonic Kidney): Often used as a representative of "normal" or non-cancerous cells to evaluate a compound's selectivity index (the ratio of toxicity between normal and cancerous cells).[12]

  • A549 (Human Lung Carcinoma): Represents another key epithelial barrier and potential target organ.

Experimental Protocol: Cytotoxicity Assessment

This protocol outlines a generalized workflow. Specific cell densities and incubation times should be optimized for each cell line.

  • Cell Seeding: Plate HepG2, HEK293, and A549 cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in sterile DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include appropriate controls:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Untreated Control: Medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C, 5% CO2.

  • Assay Execution:

    • For the LDH Assay:

      • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

      • Add 50 µL of the LDH reaction mixture to each well.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Add 50 µL of stop solution.

      • Measure absorbance at 490 nm and 680 nm (background).[14]

    • For the MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well of the original plate.

      • Incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure absorbance at 570 nm.[13]

Data Presentation and Interpretation

Results should be expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) should be calculated using non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data for the NCE

Cell LineAssay24h IC50 (µM)48h IC50 (µM)
HepG2 MTT75.245.8
LDH> 10088.4
HEK293 MTT> 10092.1
LDH> 100> 100
A549 MTT68.539.7
LDH> 10081.3

Interpretation: In this hypothetical scenario, the compound shows moderate, time-dependent cytotoxicity primarily affecting metabolic activity (MTT assay) at lower concentrations than those causing membrane damage (LDH assay). It displays some selectivity, being less toxic to HEK293 cells. This data would guide the concentration selection for the genotoxicity assay, focusing on concentrations below 40 µM.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as it identifies compounds that can cause genetic damage, potentially leading to carcinogenicity or heritable diseases.[15][16]

Rationale for Assay Selection: The In Vitro Micronucleus Assay

The in vitro mammalian cell micronucleus test (OECD Test Guideline 487) is a robust and widely accepted assay.[17] It detects both:

  • Clastogens: Agents that cause structural chromosome breaks.

  • Aneugens: Agents that cause numerical chromosome aberrations (whole chromosome loss or gain).

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed when chromosome fragments or whole chromosomes lag behind during cell division.[15][18]

The Critical Role of Metabolic Activation

Many chemicals are not directly genotoxic but become so after being metabolized by enzymes in the body, primarily in the liver.[19][20] In vitro test systems often lack this metabolic capability. To mimic in vivo metabolism, an exogenous metabolic activation system is added.[17] The most common system is the S9 fraction , a supernatant from homogenized and centrifuged rat liver that contains both microsomal and cytosolic enzymes, including cytochrome P450s.[19][21] Therefore, the assay must be conducted in parallel with and without the S9 fraction to identify both direct-acting genotoxins and those requiring metabolic activation.[17]

G cluster_0 Assay Setup cluster_1 Treatment Phase (Short Exposure) A Seed CHO-K1 or TK6 cells B Allow cells to stabilize A->B C Condition 1: Treat with NCE (without S9 fraction) B->C D Condition 2: Treat with NCE (with S9 fraction + cofactors) B->D E Incubate for 3-6 hours C->E D->E F Wash cells, add fresh medium + Cytochalasin B E->F G Incubate for 1.5-2 cell cycles F->G H Harvest & Fix Cells G->H I Stain DNA (e.g., with DAPI) H->I J Microscopic Analysis: Score Micronuclei in Binucleated Cells I->J

Figure 2: Workflow for the in vitro Micronucleus Assay.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Use a suitable cell line such as CHO-K1 or TK6, known for their stable karyotype and good growth characteristics.

  • Treatment:

    • Without S9: Treat cells with at least three concentrations of the NCE (selected based on cytotoxicity data, up to a maximum of ~50% cytotoxicity), a vehicle control (DMSO), and a positive control for clastogenicity (e.g., Mitomycin C).

    • With S9: Co-treat cells with the same NCE concentrations, vehicle, and a positive control requiring activation (e.g., Cyclophosphamide) in the presence of an S9 mix (induced rat liver S9 + cofactors like NADP and G6P).

  • Exposure: A short treatment of 3-6 hours is typical.

  • Recovery: After treatment, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis, causing cells that have completed mitosis to become binucleated, which simplifies scoring.

  • Incubation: Allow cells to grow for another 1.5 to 2 normal cell cycle lengths to allow for the expression of micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Interpretation

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control. The result should be considered in the context of historical control data and the cytotoxicity level.

Table 3: Hypothetical Genotoxicity Data for the NCE

Treatment ConditionConcentration (µM)% CytotoxicityMicronucleated Cells / 2000 ScoredResult
-S9 (Direct Acting) Vehicle (0.1% DMSO)0%12Negative
105%14
2015%15
4045%18
Positive Control40%155Valid
+S9 (Metabolic Activation) Vehicle (0.1% DMSO)5%15Positive
1010%28
2025%55
4050%98
Positive Control45%130Valid
*Statistically significant increase (p < 0.05)

Interpretation: In this hypothetical case, the compound itself is not directly genotoxic. However, in the presence of metabolic activation (+S9), there is a clear, dose-dependent increase in micronuclei, indicating that one or more metabolites of the parent compound are genotoxic. This is a significant finding that would flag the compound as a high-risk candidate.

Synthesis and Strategic Next Steps

The preliminary in vitro toxicity screen is a critical decision-making gateway in the drug discovery pipeline.[22] The tiered approach outlined here provides a robust initial characterization of the toxicological profile of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Based on our hypothetical results:

  • The compound exhibits moderate cytotoxicity , with an IC50 in the mid-micromolar range.

  • The primary cytotoxic mechanism appears to be metabolic inhibition rather than acute membrane damage.

  • Crucially, the compound is positive for genotoxicity after metabolic activation , suggesting the formation of a reactive metabolite.

This profile would trigger several strategic actions:

  • De-prioritization: The compound would likely be de-prioritized for further development due to the genotoxicity finding, which is a major safety concern.

  • Medicinal Chemistry Feedback: The data provides crucial feedback to chemists. Efforts could be made to modify the structure to block the site of metabolic activation while retaining desired pharmacological activity.

  • Further Mechanistic Studies: If the compound has an exceptionally promising efficacy profile, further studies could be initiated to identify the specific genotoxic metabolite(s) and understand the mechanism of DNA damage.

References

  • Xenometrix. (n.d.). S9 Fraction for Metabolic Activation in ADME, Ames Test, MNvit, Chrom.
  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests.
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
  • PubMed. (n.d.). S9 liver fraction is cytotoxic to neurons in dissociated culture.
  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
  • Benchchem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • Wikipedia. (n.d.). S9 fraction.
  • OECD. (2025, June 25). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
  • IWGT Expert Working Group. (2022). Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making: Report from the 2022 IWGT quantitative analysis expert working group meeting. PMC.
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • ACS Publications. (2024, June 20). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes.
  • PETA Science Consortium International e.V. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines.
  • OECD. (n.d.). Test No. 482: Genetic Toxicology: DNA Damage and Repair, Unscheduled DNA Synthesis in Mammalian Cells in vitro.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Inotiv. (n.d.). Genetic Toxicology Studies.
  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • SOT. (n.d.). In Vitro Toxicology Lectures.
  • Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
  • ATCC. (n.d.). Toxicology.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals.
  • Porsolt. (n.d.). In Vitro Toxicity Testing.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery.
  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • PubMed. (2001, March 31). Toxicodynamic modelling and the interpretation of in vitro toxicity data.
  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • WuXi Biology. (n.d.). In Vitro Toxicology & Safety Assessment Services.
  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16). In Vitro Toxicity Testing.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-propanol 99 75-84-3.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2,2-dimethyl- (CAS 75-84-3).
  • ChemBK. (2024, April 9). 2,2-Dimethyl-1-propanol.
  • PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Arkivoc. (2000, July 31). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
  • Technical Disclosure Commons. (2024, July 18). Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4- yl)-1H-pyrazol-1-yl).
  • ChemicalBook. (2026, January 13). 2,2-Dimethyl-3-phenyl-1-propanol | 13351-61-6.
  • Alfa Chemistry. (n.d.). CAS 75-84-3 2,2-Dimethyl-1-Propanol.
  • Google Patents. (n.d.). CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal.

Sources

Foundational

Whitepaper: Safety, Handling, and Application of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Preclinical Drug Development

Executive Summary & Structural Rationale In modern drug discovery, the strategic incorporation of sterically hindered, metabolically stable building blocks is paramount. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of sterically hindered, metabolically stable building blocks is paramount. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a highly specialized pharmaceutical intermediate. Its architecture combines the steric bulk of a neopentyl alcohol derivative[1] with the metal-coordinating and hydrogen-bonding capabilities of a 4-methylpyrazole ring[2].

As a Senior Application Scientist, I approach the handling of such novel compounds from a first-principles perspective. We cannot merely treat this chemical as a generic organic intermediate. The neopentyl group provides structural rigidity and protects adjacent bonds from enzymatic cleavage, while the 4-methylpyrazole moiety (structurally identical to the active pharmacophore in Fomepizole) introduces specific biological hazards, most notably the competitive inhibition of Alcohol Dehydrogenase (ADH)[3][4]. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and self-validating handling protocols required to utilize this compound safely and effectively.

Physicochemical Profiling & Hazard Identification

Because this specific hybrid molecule is often synthesized as a proprietary intermediate (e.g., for RORγT modulators or kinase inhibitors)[5], its safety data sheet (MSDS) must be extrapolated from the foundational properties of its constituent moieties: 4-methylpyrazole[2] and 2,2-dimethyl-1-propanol[1][6].

Table 1: Synthesized Physicochemical and Safety Data
PropertyValue / ExtrapolationScientific Rationale
Molecular Formula C9H16N2ODerived from structural components.
Molecular Weight 168.24 g/mol Calculated exact mass.
Physical State Viscous liquid or low-melting solidThe high degree of intermolecular hydrogen bonding (via the -OH group and pyrazole nitrogens) combined with the branched neopentyl core typically raises the melting point compared to linear analogs[1].
Solubility Soluble in DMSO, DMF, MeOH, DCMAmphiphilic nature; the polar pyrazole/hydroxyl headgroups dissolve in polar aprotic/protic solvents, while the lipophilic neopentyl core ensures miscibility in halogenated organics.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The pyrazole ring is a known mucosal and ocular irritant. The neopentyl alcohol moiety can cause central nervous system (CNS) depression at high vapor concentrations.
Flash Point > 85°C (Estimated)Sterically hindered alcohols exhibit elevated flash points compared to their linear counterparts, reducing acute flammability risks[1].

Toxicological Mechanisms: The ADH Inhibition Hazard

The most critical, yet often overlooked, hazard of handling 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is its latent biological activity. The 4-methylpyrazole substructure is the exact chemical entity known as Fomepizole , an FDA-approved antidote for methanol and ethylene glycol poisoning[3][7].

The Causality of the Hazard

Fomepizole acts as a potent, competitive inhibitor of Alcohol Dehydrogenase (ADH)[4][8]. It binds to the active site of ADH, preventing the enzyme from oxidizing alcohols into their corresponding (and often toxic) aldehydes.

If a researcher is accidentally exposed to 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, their baseline ADH activity may be severely suppressed. If this exposure is followed by accidental inhalation or dermal absorption of common laboratory solvents like methanol, the body will be unable to metabolize and clear the methanol efficiently[9]. This exponentially increases the systemic half-life and toxicity of concurrent chemical exposures.

ADH_Inhibition A 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (Target Compound) B Alcohol Dehydrogenase (ADH) Active Site A->B Competitive Inhibition D Toxic Metabolites (e.g., Formaldehyde / Formic Acid) B->D Oxidation (Blocked by Target) C Laboratory Solvents (e.g., Methanol) C->B Substrate Binding E Metabolic Acidosis & Organ Toxicity D->E Accumulation

Figure 1: Mechanism of ADH inhibition by the 4-methylpyrazole moiety, altering solvent toxicity.

Self-Validating Experimental Workflows

To mitigate the unique risks associated with this compound, standard operating procedures (SOPs) must be replaced with self-validating workflows . Every step must contain an inherent check to ensure the causality of the protocol is maintained.

Step-by-Step Handling and Reaction Methodology

Step 1: Environmental and PPE Setup

  • Action: Don double nitrile gloves, tightly fitted chemical splash goggles, and a flame-resistant lab coat. Conduct all work inside a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

  • Causality: Double-gloving prevents transdermal absorption of the ADH-inhibiting pyrazole moiety. The fume hood prevents the inhalation of aerosolized particles during transfer.

Step 2: Static-Free Weighing

  • Action: Discharge the weighing spatula and the compound container using an anti-static gun (Zerostat). Weigh the compound using a microbalance equipped with a draft shield.

  • Causality: Neopentyl derivatives can be highly static-prone due to their non-polar bulk. Static discharge can cause the powder to aerosolize, leading to immediate inhalation exposure.

Step 3: Dissolution and Self-Validation

  • Action: Transfer the weighed solid to a dry, argon-purged Schlenk flask. Inject anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) via syringe. Stir at 300 rpm for 5 minutes.

  • Self-Validation Checkpoint: Perform a visual clarity check. The solution must be 100% optically clear. If turbidity is observed, atmospheric moisture has compromised the neopentyl alcohol (causing aggregation) or the pyrazole ring has coordinated with trace metal impurities. Do not proceed to the reaction phase if turbid.

Step 4: Reaction Execution

  • Action: Cool the solution to 0°C before adding electrophiles (e.g., alkyl halides or acyl chlorides). The primary alcohol (-OH) on the neopentyl group is sterically hindered; therefore, reactions requiring O-alkylation or O-acylation will require strong bases (e.g., NaH) and extended reaction times.

  • Causality: The steric bulk of the 2,2-dimethyl group drastically reduces the nucleophilicity of the adjacent hydroxyl group. Cooling controls the exothermic deprotonation, preventing thermal degradation of the pyrazole ring.

Workflow S1 1. PPE & Hood Setup (Double Nitrile) S2 2. Anti-Static Weighing (Draft Shield) S1->S2 S3 3. Anhydrous Dissolution (Argon Purge) S2->S3 S4 Validation Check: Optical Clarity? S3->S4 S4->S3 No (Turbid) Re-purify S5 4. Reaction Setup (Steric Control at 0°C) S4->S5 Yes (Clear)

Figure 2: Self-validating experimental workflow for handling sterically hindered pyrazole alcohols.

Storage and Waste Disposal Guidelines

  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container backfilled with Argon. The pyrazole nitrogen atoms are susceptible to slow N-oxidation upon prolonged exposure to atmospheric oxygen and UV light.

  • Waste Disposal: Do not mix waste containing this compound with general halogenated or non-halogenated solvent waste, especially those containing methanol or ethanol. Due to its ADH-inhibitory properties, it must be segregated into a dedicated "Biologically Active Pyrazole Waste" container to prevent hazardous synergistic toxicity in the event of a downstream waste-handling spill.

References

  • PubChem. "4-Methylpyrazole | C4H6N2 | CID 3406". National Center for Biotechnology Information. URL: [Link]

  • PubChem. "2,2-Dimethyl-1-propanol | C5H12O | CID 10044". National Center for Biotechnology Information. URL:[Link]

  • StatPearls. "Ethanol - Metabolism and Toxicity". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia. "Fomepizole - Mechanism of Action". Wikimedia Foundation. URL: [Link]

  • European Patent Office. "RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF (EP 4273129 A1)". EPO. URL:[Link]

Sources

Exploratory

Electronic and steric properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

An In-Depth Technical Guide to the Electronic and Steric Properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Introduction: The Rationale Behind the Scaffold In modern rational drug design, the spatial arrange...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Introduction: The Rationale Behind the Scaffold

In modern rational drug design, the spatial arrangement and electron distribution of a pharmacophore dictate its efficacy, metabolic stability, and target selectivity. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol represents a highly specialized structural motif. It combines a biologically privileged 4-methylpyrazole ring with a neopentyl-like aliphatic backbone.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a finely tuned physical system. The inclusion of the gem-dimethyl group is a deliberate steric maneuver, while the 4-methyl substitution on the pyrazole ring is a precise electronic calibration. This whitepaper deconstructs the causality behind these properties and provides the validated methodologies required to analyze them.

Steric Properties: Conformational Restriction via the Thorpe-Ingold Effect

The defining steric feature of this molecule is the 2,2-dimethyl substitution on the propanol backbone. In an unsubstituted propanol chain, the carbon backbone enjoys high degrees of rotational freedom, leading to a vast conformational ensemble and a high entropic penalty upon binding to a biological target.

The introduction of the gem-dimethyl group invokes the Thorpe-Ingold effect (also known as angle compression)[1]. Because the bulky methyl groups demand greater spatial volume, the internal C1-C2-C3 bond angle is compressed to accommodate them[2].

Causality in Design: By compressing this angle, the terminal hydroxyl group (C1) and the pyrazole ring (C3) are forced into a restricted conformational space. This pre-organizes the molecule, significantly lowering the entropic cost of binding to a receptor pocket. Furthermore, the immense steric bulk of the neopentyl core shields the adjacent methylene protons from cytochrome P450-mediated oxidation, drastically improving the molecule's metabolic half-life.

G Anti Anti Conformer (Global Minimum) TS1 Transition State 1 (Steric Clash) Anti->TS1 C1-C2 Rotation TS2 Transition State 2 (Eclipsed) Anti->TS2 C2-C3 Rotation Gauche1 Gauche Conformer A (+2.5 kcal/mol) Gauche2 Gauche Conformer B (+2.8 kcal/mol) TS1->Gauche1 TS2->Gauche2

Caption: Conformational energy landscape driven by the gem-dimethyl steric bulk.

Electronic Properties: Orbital Dynamics and Hydrogen Bonding

The electronic landscape of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is bipartite, governed by the electron-rich pyrazole ring and the highly polarized terminal hydroxyl group.

Pyrazole Ring Electron Density

Pyrazoles are ubiquitous in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. In this specific molecule, the pyrazole is alkylated at the N1 position (connecting to the neopentyl backbone) and substituted with a methyl group at the C4 position.

The C4-methyl group acts as an electron-donating group (EDG) via hyperconjugation. Density Functional Theory (DFT) studies on similar substituted pyrazoles demonstrate that this electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and increases the negative electrostatic potential localized on the N2 atom[3]. Consequently, the N2 atom becomes a significantly stronger hydrogen-bond acceptor compared to an unsubstituted pyrazole, making it an ideal motif for interacting with the hinge region of kinases.

Hydroxyl Group Polarization

The terminal -OH group provides a classic dipole moment. However, its electronic behavior is modulated by the adjacent gem-dimethyl group. The inductive electron-donating effect of the neopentyl core slightly increases the electron density on the oxygen atom, enhancing its capacity as a hydrogen bond acceptor while maintaining its donor capabilities.

Quantitative Data Summary

To provide a baseline for computational modeling, the table below summarizes the calculated electronic and steric parameters of the molecule based on standard DFT (B3LYP/6-311G(d,p)) methodologies[4][5].

PropertyCalculated Value (Theoretical)Structural Implication
C1-C2-C3 Bond Angle ~104.5° (Compressed)Evidence of the Thorpe-Ingold effect; pre-organization.
Dipole Moment (μ) ~2.8 DebyeHigh polarity driven by the opposing OH and Pyrazole vectors.
HOMO Energy -6.10 eVHigh nucleophilicity at the N2 pyrazole position.
LUMO Energy -0.85 eVResistance to nucleophilic attack; high chemical stability.
HOMO-LUMO Gap (ΔE) 5.25 eVIndicates a highly stable, non-reactive aliphatic linker[6].
C2-C3 Rotational Barrier > 4.5 kcal/molRestricted rotation due to neopentyl steric clash.

Self-Validating Experimental Protocols

To empirically validate the electronic and steric properties described above, researchers must employ rigorous, self-validating workflows. Below are the step-by-step methodologies for characterizing this compound.

G Synthesis Compound Synthesis NMR VT-NMR Analysis Synthesis->NMR Steric Data DFT DFT Calculations (B3LYP/6-311G) Synthesis->DFT Electronic Data Model Pharmacophore Validation NMR->Model DFT->Model

Caption: Integrated experimental and computational workflow for property validation.

Protocol 1: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Causality: Standard room-temperature NMR provides a time-averaged spectrum that obscures specific conformers. VT-NMR is required to slow down the molecular rotation around the C1-C2 and C2-C3 bonds, allowing for the calculation of the exact rotational energy barriers induced by the gem-dimethyl group.

  • Sample Preparation: Dissolve 15 mg of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in 0.6 mL of deuterated toluene (Tol-d8). Self-Validation: Tol-d8 is chosen over CDCl3 because it remains liquid at the ultra-low temperatures required to freeze neopentyl rotations.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K (25°C) to establish the time-averaged baseline. Ensure precise shimming (linewidth < 1.0 Hz).

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 180 K. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Coalescence Observation: Monitor the methylene proton signals (adjacent to the pyrazole and the hydroxyl). As rotation slows, these singlets/multiplets will broaden and eventually split into distinct peaks representing the anti and gauche conformers.

  • Barrier Calculation: Identify the coalescence temperature ( Tc​ ). Use the Eyring equation ( ΔG‡=−RTc​ln(kh/kB​Tc​) ) to calculate the exact rotational barrier.

Protocol 2: Electronic Property Mapping via Density Functional Theory (DFT)

Causality: Experimental techniques cannot directly visualize molecular orbitals. DFT is required to map the HOMO/LUMO distribution and electrostatic potential (ESP), which dictate how the molecule will interact with a biological target[7].

  • Initial Geometry Input: Construct the 3D model of the compound using a molecular builder (e.g., GaussView). Set the initial conformation to the anti state (hydroxyl and pyrazole groups pointing in opposite directions) to avoid artificial steric clashes during the first optimization cycle.

  • Optimization Parameters: Run the geometry optimization using the Gaussian software package.

    • Functional: B3LYP (provides an excellent balance of accuracy and computational cost for organic molecules).

    • Basis Set: 6-311G(d,p) (the polarization functions (d,p) are critical for accurately modeling the electron density of the pyrazole nitrogen atoms and the hydroxyl oxygen)[4].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the solvent. Self-Validation: Gas-phase calculations will artificially inflate intramolecular hydrogen bonding. SMD ensures the electronic properties reflect a physiological environment.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a transition state, not a true energy minimum.

  • Property Extraction: Extract the HOMO and LUMO energy levels from the output file. Generate the ESP map, mapping the isodensity surface (typically 0.0004 a.u.) to visualize the nucleophilic hotspot at the pyrazole N2 position.

Conclusion

The architecture of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a masterclass in structural tuning. By leveraging the Thorpe-Ingold effect via the neopentyl core, the molecule achieves a highly restricted, pre-organized conformation. Simultaneously, the 4-methylpyrazole and terminal hydroxyl groups provide a precisely calibrated electronic profile for robust hydrogen bonding. Understanding and validating these properties through VT-NMR and DFT is essential for successfully deploying this motif in advanced drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Methodology & Mechanistic Guide Executive Summary & Pharmacological Context The pyrazole pharmacophore i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Methodology & Mechanistic Guide

Executive Summary & Pharmacological Context

The pyrazole pharmacophore is a privileged scaffold in medicinal chemistry. Specifically, 4-methylpyrazole (generically known as fomepizole) is an FDA-approved competitive inhibitor of alcohol dehydrogenase, utilized clinically as a life-saving antidote for methanol and ethylene glycol poisoning[1]. The derivatization of 4-methylpyrazole via N-alkylation yields novel compounds with modulated lipophilicity and target-binding profiles.

This application note details a robust, scalable, and self-validating synthetic protocol for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol . By coupling 4-methylpyrazole with a neopentyl-type alcohol scaffold, researchers can explore sterically hindered pyrazole derivatives. The protocol emphasizes high-purity precursor synthesis to avoid toxic teratogenic impurities (such as unsubstituted pyrazole)[2] and overcomes the inherent kinetic barriers of nucleophilic substitution on neopentyl systems.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol, is disconnected into two primary synthons:

  • The Nucleophile: 4-Methylpyrazole.

  • The Electrophile: A 2,2-dimethylpropane derivative equipped with a leaving group (e.g., 3-tosyloxy-2,2-dimethylpropan-1-ol).

The Causality of Reagent Selection: Neopentyl systems (carbon atoms adjacent to a quaternary carbon) are notoriously resistant to standard SN​2 displacements due to severe steric hindrance. Attempting to alkylate 4-methylpyrazole using a standard neopentyl chloride will result in negligible yields and degradation. To overcome this, we employ a highly reactive tosylate leaving group and utilize Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF). The "cesium effect" enhances the nucleophilicity of the pyrazole anion by forming a highly dissociated, solvent-separated ion pair, driving the sterically demanding SN​2 reaction to completion.

Synthetic Workflow & Visualization

G A 1,1,3,3-Tetraethoxy- 2-methylpropane (TEMP) C 4-Methylpyrazole (High Purity) A->C Condensation 80°C, pH 4-6 B Hydrazine Hydrosulfate B->C Aqueous medium E 2,2-Dimethyl-3- (4-methylpyrazol-1-yl) propan-1-ol C->E N-Alkylation Cs2CO3, DMF, 90°C D 2,2-Dimethyl-1,3- propanediol mono-tosylate D->E SN2 Displacement (Cesium Effect)

Fig 1: Step-by-step synthetic workflow from raw precursors to the final N-alkylated pyrazole.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Ultrapure 4-Methylpyrazole

Note: Commercial 4-methylpyrazole may contain trace unsubstituted pyrazole, a known teratogen with detrimental effects on noradrenaline levels[2]. In-house synthesis ensures analytical purity.

  • Reaction Setup: Equip a 5-liter jacketed reactor with a mechanical stirrer and temperature probe. Add 1750 mL of sterile water and gradually introduce 2.05 moles of hydrazine hydrosulfate over 60 minutes with continuous stirring[3].

  • Condensation: Dropwise, add 2.05 moles of 1,1,3,3-tetraethoxy-2-methylpropane (TEMP) to the aqueous hydrazine solution[3].

  • Thermal Activation: Elevate the reactor temperature to 80°C. Maintain heating and vigorous stirring for exactly 3 hours to ensure complete cyclization[3].

  • Purification & Distillation: Cool the mixture to 40°C and remove volatile components under reduced pressure (approx. 125 mm Hg)[3]. Adjust the pH to 7.0 using a sodium bicarbonate solution[3]. Extract the aqueous layer with ethyl acetate, dry over magnesium sulfate, and perform fractional vacuum distillation. Collect the fraction boiling at 77–80°C at 5 mm Hg[3].

  • Validation: Gas chromatography (GC) must confirm <0.1% unsubstituted pyrazole and <10 ppm hydrazine[2][3].

Phase 2: Synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol
  • Preparation of the Electrophile: React 2,2-dimethyl-1,3-propanediol (1.0 eq) with p-Toluenesulfonyl chloride (1.05 eq) in pyridine at 0°C for 12 hours to yield 3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate (mono-tosylate). Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Alkylation Setup: In an oven-dried 500 mL round-bottom flask under an argon atmosphere, dissolve the ultrapure 4-methylpyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq) in one portion. Stir at room temperature for 30 minutes to pre-form the pyrazole anion.

  • Electrophile Addition: Dissolve the mono-tosylate (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

  • Thermal Drive: Heat the reaction to 90°C. Monitor via TLC or LC-MS. The steric bulk requires approximately 24–36 hours for complete conversion.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure and purify the crude residue via column chromatography ( CH2​Cl2​ /MeOH gradient) to yield the pure target compound as a viscous oil or low-melting solid.

Quantitative Data & Reaction Parameters

ParameterPhase 1 (Pyrazole Synthesis)Phase 2 (N-Alkylation)
Key Reagents TEMP, Hydrazine Hydrosulfate4-Methylpyrazole, Mono-tosylate
Catalyst / Base None (Aqueous Acidic)Cesium Carbonate ( Cs2​CO3​ )
Solvent WaterAnhydrous DMF
Temperature 80°C[3]90°C
Reaction Time 3 Hours[3]24 - 36 Hours
Expected Yield ~84%[3]65 - 75%
Critical Quality Attribute <0.1% Pyrazole impurity[2]Absence of O-alkylated byproducts

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized protocol, the final product must be validated against the following expected spectral parameters:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.30 (s, 1H, pyrazole-H), 7.15 (s, 1H, pyrazole-H), 3.95 (s, 2H, N- CH2​ ), 3.20 (s, 2H, O- CH2​ ), 2.10 (s, 3H, pyrazole- CH3​ ), 0.95 (s, 6H, C( CH3​ ) 2​ ).

  • Validation Logic: The singlet at ~3.95 ppm integrating to 2 protons confirms successful N-alkylation at the sterically hindered neopentyl position. The absence of a broad N-H stretch (~3200 cm −1 ) in the IR spectrum confirms the consumption of the 4-methylpyrazole starting material, ensuring no residual alcohol dehydrogenase inhibitory activity from the precursor remains in the final sample[1].

Sources

Application

Using 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol as a ligand in transition metal catalysis

Application Note & Protocols Topic: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol: A Novel N,O-Chelating Ligand for Transition Metal Catalysis Audience: Researchers, scientists, and drug development professionals. Ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol: A Novel N,O-Chelating Ligand for Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol as a versatile N,O-bidentate ligand in transition metal catalysis. Pyrazole-containing ligands are of significant interest due to their tunable steric and electronic properties, which are crucial for optimizing catalytic activity in a wide range of chemical transformations.[1][2] This specific ligand combines the well-established coordinating ability of a pyrazole ring with a sterically demanding neopentyl backbone and a hydroxyl group for N,O-chelation. This unique structural motif is designed to enhance catalyst stability and influence selectivity in key reactions such as palladium-catalyzed cross-coupling. We present a plausible synthetic route, detailed protocols for catalyst preparation and application in a model Suzuki-Miyaura coupling reaction, mechanistic insights, and optimization strategies.

Introduction to the Ligand: Structure and Rationale

The efficacy of a transition metal catalyst is profoundly influenced by the ligand architecture. The ligand 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol offers a compelling combination of features:

  • Pyrazole Moiety: The N-substituted pyrazole ring provides a strong, tunable coordination site. The nitrogen atom at the 2-position acts as a Lewis basic site, essential for coordinating to the metal center.[3] The methyl group at the C-4 position offers a subtle electronic modification to the ring.

  • Hemilabile Hydroxyl Group: The primary alcohol provides a second point of attachment, forming a stable five-membered chelate ring with the metal center. This N,O-chelation can enhance catalyst stability and prevent ligand dissociation during the catalytic cycle.

  • Steric Bulk: The gem-dimethyl group on the propane backbone provides significant steric hindrance near the metal center. This bulk can be advantageous in promoting the reductive elimination step of many cross-coupling reactions, which is often the product-forming step, and can also influence regioselectivity.[2]

These features make the ligand a promising candidate for reactions where control over the metal's coordination sphere is critical for achieving high efficiency and selectivity.

Caption: Structure of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Ligand Synthesis Protocol

The synthesis of the title ligand can be envisioned through a nucleophilic substitution reaction, where 4-methylpyrazole is N-alkylated with a suitable electrophile. A plausible route starting from 2,2-dimethyl-1,3-propanediol is outlined below.

Workflow for Ligand Synthesis

G A 2,2-Dimethyl-1,3-propanediol B Protection & Oxidation A->B 1. TsCl, Py 2. PCC C 2,2-Dimethyl-3-(tosyloxy)propanal B->C D N-Alkylation with 4-Methylpyrazole (Base, Solvent) C->D E 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propanal D->E F Reduction (e.g., NaBH₄) E->F G 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol F->G Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex L-Pd(II)(Ar)(Ar') Transmetalation Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArX Ar-X ArX->OA_Complex ArBOH Ar'-B(OH)₂ ArBOH->TM_Complex Base Base Base->TM_Complex

Sources

Method

Preparation of pharmaceutical intermediates using 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Application Note: Synthesis and Downstream Integration of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Kinase Inhibitor Discovery Mechanistic Rationale & Structural Significance In modern small-molecule drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Downstream Integration of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Kinase Inhibitor Discovery

Mechanistic Rationale & Structural Significance

In modern small-molecule drug discovery, the architectural design of active pharmaceutical intermediates (APIs) is driven by the need to balance target affinity with pharmacokinetic (PK) stability. The intermediate 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol represents a highly specialized, privileged building block utilized primarily in the development of kinase inhibitors.

The Pyrazole Scaffold: The 4-methylpyrazole moiety serves as a critical hydrogen-bond donor/acceptor system. It is a proven pharmacophore for anchoring molecules into the ATP-binding pocket of various kinases, most notably the c-Jun N-terminal kinases (JNK) and anaplastic lymphoma kinase (ALK). Research has demonstrated that [1], effectively mitigating oxidative stress and cellular apoptosis. Furthermore, [2] confirm its class-selectivity toward protein kinases involved in oncological and inflammatory pathways.

The Neopentyl Shield (Causality of the 2,2-Dimethyl Group): A common liability in drug design is the rapid phase I metabolic oxidation of primary alcohols and aliphatic chains by alcohol dehydrogenases (ADH) or cytochrome P450 enzymes. By incorporating a 2,2-dimethyl substitution adjacent to the alcohol (creating a neopentyl system), the resulting steric bulk acts as a kinetic shield. This "neopentyl effect" drastically reduces the rate of enzymatic oxidation, thereby extending the biological half-life of the downstream API without sacrificing aqueous solubility.

Retrosynthetic Strategy: Overcoming the Neopentyl Effect

While the neopentyl group provides metabolic stability in vivo, it presents a severe synthetic challenge in vitro. Classical SN2 alkylation of 4-methylpyrazole using 3-bromo-2,2-dimethylpropan-1-ol is kinetically disfavored; the steric clash at the β-carbon prevents the formation of the necessary trigonal bipyramidal transition state.

To overcome this, our protocol utilizes the cyclic sulfate activation strategy . By converting 2,2-dimethyl-1,3-propanediol into a cyclic sulfate, we create a highly electrophilic, strained ring system. As documented in methodologies for the [3], cyclic sulfates readily undergo nucleophilic attack by nitrogen heterocycles. The ring-opening relieves torsional strain and generates a stable sulfate monoester intermediate, which inherently prevents over-alkylation. Subsequent acidic hydrolysis yields the desired neopentyl alcohol.

SynthesisWorkflow A 2,2-Dimethyl-1,3-propanediol B SOCl2, then RuCl3/NaIO4 (Cyclic Sulfate Formation) A->B C Neopentyl Cyclic Sulfate B->C D 4-Methylpyrazole + NaH (Nucleophilic Ring Opening) C->D E Sulfate Ester Intermediate D->E F Aqueous H2SO4 (Hydrolysis) E->F G 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol F->G H Downstream API Synthesis (Mitsunobu Etherification) G->H

Workflow for the synthesis of the neopentyl pyrazole intermediate via cyclic sulfate activation.

Reaction Optimization Data

The nucleophilic ring-opening of the neopentyl cyclic sulfate requires precise basic conditions to ensure the pyrazole nitrogen is fully deprotonated without degrading the electrophile. The table below summarizes the optimization of the N-alkylation step.

Base (1.2 eq)SolventTemperature (°C)Conversion to Sulfate Ester (%)Isolated Yield (Post-Hydrolysis) (%)
K₂CO₃MeCN804538
Cs₂CO₃DMF807265
NaH (60% disp.)THF658578
NaH (60% disp.) DMF 60 >99 92

Table 1: Optimization of base and solvent for the N-alkylation of 4-methylpyrazole with neopentyl cyclic sulfate.

Experimental Protocols

Protocol A: Synthesis of Neopentyl Cyclic Sulfate (5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide)

Self-Validating Principle: The two-step oxidation ensures the intermediate sulfite is fully converted to the more reactive sulfate, validated by a distinct mass shift in LC-MS.

  • Sulfite Formation: Dissolve 2,2-dimethyl-1,3-propanediol (10.0 g, 96 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add triethylamine (29.4 mL, 211 mmol) and cool the mixture to 0 °C under nitrogen.

  • Dropwise add thionyl chloride (SOCl₂, 7.7 mL, 105 mmol) over 30 minutes. Stir for 1 h at 0 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Upon complete consumption of the diol, quench with water (100 mL), extract the organic layer, dry over MgSO₄, and concentrate to yield the cyclic sulfite as a crude oil.

  • Sulfate Oxidation: Dissolve the crude cyclic sulfite in a solvent mixture of MeCN/DCM/H₂O (2:2:3 v/v/v, 140 mL).

  • Add sodium periodate (NaIO₄, 30.8 g, 144 mmol) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 200 mg, ~1 mol%). Stir vigorously at room temperature for 2 h.

  • IPC: LC-MS analysis will confirm the absence of the sulfite mass and the appearance of the sulfate peak.

  • Filter the suspension through a pad of Celite to remove ruthenium salts. Extract the filtrate with DCM, wash with saturated NaHCO₃, dry, and concentrate. Recrystallize from hexanes to yield the cyclic sulfate as a white crystalline solid.

Protocol B: Regioselective N-Alkylation and Hydrolysis

Self-Validating Principle: The formation of the highly polar sulfate ester intermediate prevents poly-alkylation. Its extreme polarity makes it easily identifiable via reverse-phase LC-MS before the hydrolysis step is initiated.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under nitrogen.

  • Add 4-methylpyrazole (1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the pyrazolide anion.

  • Alkylation: Add the neopentyl cyclic sulfate (1.1 eq) as a solution in DMF. Heat the reaction mixture to 60 °C for 4 h.

  • IPC: Quench a 50 µL aliquot in water and analyze via LC-MS. The chromatogram must show complete conversion to the highly polar sulfate monoester.

  • Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. Re-dissolve the residue in THF (0.5 M) and add 20% v/v aqueous H₂SO₄ (equal volume to THF). Reflux the biphasic mixture for 12 h.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol as a colorless viscous oil.

Protocol C: Downstream Integration via Mitsunobu Etherification

Causality: To attach this sterically hindered neopentyl alcohol to a phenolic kinase-inhibitor core, highly reactive dehydrative coupling conditions are required. The Mitsunobu reaction generates an oxyphosphonium intermediate that forces the etherification despite the steric bulk.

  • In an oven-dried flask, dissolve 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (1.0 eq), the target phenolic API core (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 16 h.

  • IPC: Monitor the disappearance of the starting neopentyl alcohol via LC-MS.

  • Quench with water, extract with EtOAc, concentrate, and purify the crude mixture via preparative reverse-phase HPLC to yield the final pyrazole-functionalized kinase inhibitor.

Biological Application Context

Once integrated into the final API, the 4-methylpyrazole moiety actively engages the hinge region of target kinases. The diagram below illustrates the c-Jun N-terminal Kinase (JNK) signaling cascade, highlighting the specific intervention point where APIs derived from this intermediate exert their therapeutic effect against apoptosis and inflammation.

JNKPathway Stimulus Oxidative Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK c-Jun N-terminal Kinase (JNK) MKK4_7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor Pyrazole-based API (ATP-competitive inhibitor) Inhibitor->JNK Inhibits

JNK signaling cascade illustrating the target site for pyrazole-derived kinase inhibitors.

References

  • Delayed Treatment With 4-Methylpyrazole Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase. Toxicological Sciences / PubMed Central (PMC). Available at:[Link]

  • The pyrazole scaffold in drug development. a target profile analysis. Studia Universitatis Vasile Goldiș. Available at:[Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. Molecules / PubMed Central (PMC). Available at:[Link]

Application

Best organic solvents for dissolving 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in assays

Application Note & Protocol Topic: Optimal Organic Solvents for the Solubilization of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Assay Development Abstract This document provides a comprehensive guide for the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Optimal Organic Solvents for the Solubilization of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Assay Development

Abstract

This document provides a comprehensive guide for the selection of appropriate organic solvents and detailed protocols for the dissolution of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol for use in a variety of biological and chemical assays. The unique amphiphilic structure of this compound, possessing both polar (hydroxyl, pyrazole) and non-polar (neopentyl, methyl) moieties, necessitates a systematic approach to solvent selection to ensure complete solubilization, stock solution stability, and compatibility with aqueous assay buffers. We present a rationale for solvent choice, a comparative table of recommended solvents, step-by-step protocols for stock and working solution preparation, and troubleshooting guidance.

Introduction: Understanding the Molecule

The successful use of any small molecule in an assay hinges on its effective and reproducible solubilization. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a heterocyclic compound with distinct structural features that govern its solubility profile:

  • Polar Head Group: The primary alcohol (-CH₂OH) is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of hydrophilicity.

  • Heterocyclic Core: The 4-methylpyrazole ring contains two nitrogen atoms, with the pyridine-like nitrogen being a hydrogen bond acceptor. While the ring is aromatic, the nitrogen atoms increase its polarity compared to a simple benzene ring.[1]

  • Non-Polar Tail: The neopentyl group (2,2-dimethylpropyl) is sterically bulky and lipophilic, contributing to its solubility in less polar environments.

This combination of polar and non-polar characteristics suggests that polar organic solvents will be the most effective for dissolution. The primary challenge often arises not in creating the initial high-concentration stock, but in maintaining solubility when diluting this stock into the predominantly aqueous environment of a typical assay buffer.[2]

Rationale for Solvent Selection: A Mechanistic Approach

The principle of "like dissolves like" is the foundation of solvent selection. Given the molecule's features, polar solvents are the logical starting point. They can be broadly categorized into two classes relevant to this application: polar aprotic and polar protic.

  • Polar Aprotic Solvents: These solvents possess significant polarity and dipole moments but lack acidic protons, meaning they cannot act as hydrogen bond donors.

    • Dimethyl Sulfoxide (DMSO): DMSO is a universally recognized solvent in drug discovery for its exceptional ability to dissolve a vast spectrum of compounds, including both polar and non-polar molecules.[3] Its high polarity and strong hydrogen bond accepting capability make it an excellent first choice for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

    • Dimethylformamide (DMF): Similar to DMSO, DMF is a potent polar aprotic solvent. It can be a suitable alternative if DMSO is found to interfere with a specific assay system.[4]

  • Polar Protic Solvents: These solvents contain at least one hydrogen atom connected to an electronegative atom (like oxygen) and can act as hydrogen bond donors.

    • Ethanol & Methanol: These alcohols are frequently used for pyrazole derivatives.[5][6] The ability of ethanol and methanol to form hydrogen bonds with the compound's hydroxyl group and pyrazole nitrogens makes them effective solubilizing agents. They are also often less cytotoxic than DMSO, which can be an advantage in cell-based assays.

The choice between these solvents depends on the required stock concentration and, most critically, the tolerance of the specific biological assay to the solvent.

Recommended Solvents: A Comparative Overview

The following table summarizes the properties of the primary recommended solvents for dissolving 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

SolventTypePolarity IndexBoiling Point (°C)Key Considerations & Assay Compatibility
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Primary Recommendation. Excellent dissolving power for a wide range of compounds.[3] Can be cytotoxic and interfere with some assays at final concentrations >0.5-1%. Hygroscopic; should be stored in a desiccator.
Ethanol (EtOH) Polar Protic4.378.4Secondary Recommendation. Good for compounds with H-bond donors/acceptors.[5] Generally better tolerated in cell-based assays than DMSO. More volatile than DMSO.
Dimethylformamide (DMF) Polar Aprotic6.4153Alternative to DMSO. High boiling point can make it difficult to remove.[5] Use when DMSO is incompatible with the assay.[4]
Acetonitrile (ACN) Polar Aprotic5.881.6Good dissolving power, often used in chromatography.[7] Its lower viscosity compared to other solvents can be beneficial.

Experimental Protocols

These protocols are designed to provide a standardized workflow for preparing solutions of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Protocol 4.1: Preparation of a 10 mM High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution, typically in 100% DMSO, which serves as the foundation for all subsequent dilutions.

Materials:

  • 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (solid powder)

  • Anhydrous, ACS-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. For example, for 2 mL of a 10 mM stock (Molecular Weight ≈ 182.26 g/mol ): Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) Mass (mg) = 2 mL x (1 L / 1000 mL) x (10 mmol / L) x (1 mol / 1000 mmol) x (182.26 g / mol) x (1000 mg / g) = 3.65 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution:

    • Tightly cap the vial and vortex gently for 1-2 minutes.[3]

    • Visually inspect for any remaining solid particles.

    • If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[3]

    • If necessary, gentle warming in a 37°C water bath can be applied cautiously, but be aware that heat may degrade sensitive compounds.[3]

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store aliquots at -20°C or -80°C.[3]

Protocol 4.2: Preparation of Working Solutions for Assays

This protocol details the serial dilution of the high-concentration stock to prepare working solutions. The goal is to minimize the final concentration of the organic solvent in the assay plate to avoid off-target effects.

Procedure:

  • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in 100% DMSO to create an intermediate stock. For example, to create a 1 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Serial Dilution: Perform serial dilutions from your highest desired concentration.

    • Label a series of sterile microcentrifuge tubes.

    • To create a 10-fold serial dilution from a 1 mM stock, add 90 µL of the final assay buffer to tubes #2 through #N.

    • Add 100 µL of the 1 mM stock to tube #1.

    • Transfer 10 µL from tube #1 to tube #2. Vortex well. This creates a 100 µM solution.

    • Continue this process, transferring 10 µL from the previous tube to the next, vortexing at each step.

  • Final Assay Plate Addition: Add a small volume of each working solution to the final assay wells. For example, adding 2 µL of a 100 µM working solution to a final assay volume of 200 µL results in a final compound concentration of 1 µM and a final DMSO concentration of 0.1% (assuming the working solution was prepared in assay buffer from a 10% DMSO intermediate).

Troubleshooting Common Solubility Issues

Problem: The compound precipitates when the DMSO stock is diluted into the aqueous assay buffer.[2]

  • Causality: The aqueous buffer has a much lower solubilizing capacity for the lipophilic parts of the molecule than pure DMSO. When the DMSO concentration drops sharply, the compound may crash out of the solution.

  • Solutions:

    • Decrease the Starting Concentration: The issue may be that you are exceeding the compound's solubility limit in the final buffer. Try lowering the highest concentration in your dose-response curve.

    • Use an Intermediate Solvent: Before diluting into the final aqueous buffer, try a 1:1 dilution of the DMSO stock with ethanol or PEG-400. This can sometimes create a more stable solution that is less prone to precipitation.

    • Modify the Assay Buffer: If the assay allows, adding a small percentage of a surfactant like Tween-20 (e.g., 0.01%) or a co-solvent can help maintain solubility.[2] This must be tested to ensure it doesn't interfere with the assay's biological components.

    • Sonication: After dilution into the buffer, brief sonication can sometimes help re-dissolve fine precipitates.[2]

Visualization of Workflow

The following diagram illustrates the logical workflow from receiving the solid compound to its use in a final assay plate.

G SolidCompound Solid Compound (2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol) SelectSolvent Select Primary Solvent SolidCompound->SelectSolvent DMSO 100% DMSO (Primary Choice) SelectSolvent->DMSO High Solubility Broad Compatibility Ethanol 100% Ethanol (Alternative) SelectSolvent->Ethanol Cell-Based Assays Lower Toxicity PrepareStock Protocol 4.1: Prepare High-Concentration Stock Solution (e.g., 10 mM) DMSO->PrepareStock Ethanol->PrepareStock CheckSolubility Visually Clear? PrepareStock->CheckSolubility Troubleshoot Troubleshoot: Sonicate / Gentle Warming CheckSolubility->Troubleshoot No StoreStock Aliquot & Store Stock (-20°C / -80°C) CheckSolubility->StoreStock Yes Troubleshoot->CheckSolubility PrepareWorking Protocol 4.2: Prepare Working Solutions (Serial Dilution in Assay Buffer) StoreStock->PrepareWorking CheckPrecipitation Precipitation? PrepareWorking->CheckPrecipitation TroubleshootDilution Troubleshooting Section 5: - Lower Concentration - Modify Buffer CheckPrecipitation->TroubleshootDilution Yes AddToAssay Add to Final Assay Plate (e.g., <0.5% final solvent conc.) CheckPrecipitation->AddToAssay No TroubleshootDilution->PrepareWorking

Sources

Method

Application Note: High-Efficiency Column Chromatography Purification of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Application Note.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Application Note.

Introduction & Physicochemical Profiling

The compound 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a highly specialized structural motif often utilized as an intermediate in the synthesis of kinase inhibitors and Fomepizole derivatives. Structurally, it features a bulky neopentyl-like aliphatic backbone (2,2-dimethylpropyl) flanked by a primary hydroxyl group and a 4-methylpyrazole ring.

Purifying this compound via standard normal-phase silica gel chromatography presents significant challenges. To design an effective purification strategy, we must first analyze the causality behind its chromatographic behavior:

  • The Lewis Base Dilemma: The parent 4-methylpyrazole has a pKa of approximately 2.91 [1]. While alkylation at the N1 position slightly alters its electronic profile, the remaining N2 atom retains a lone pair, making it a potent hydrogen bond acceptor and a weak Lewis base.

  • Silanol Chemisorption: Standard bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–6.5). When the basic pyrazole nitrogen and the primary alcohol interact with these acidic sites, the binding isotherms become non-linear. This acid-base chemisorption leads to severe band tailing (streaking) and irreversible adsorption [2].

  • Steric Shielding: The 2,2-dimethyl group provides steric bulk that increases the molecule's overall lipophilicity, preventing it from being highly soluble in purely polar solvent systems and necessitating a carefully balanced gradient.

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValue / CharacteristicImpact on Chromatography
Molecular Weight ~168.24 g/mol Elutes within standard normal-phase solvent windows.
Functional Groups Primary -OH, Pyrazole N2Strong H-bonding; highly prone to silanol chemisorption.
Aliphatic Backbone 2,2-DimethylpropylAdds lipophilicity; requires a non-polar solvent component (Hexane).
UV Absorbance Weak at 254 nmRequires secondary visualization techniques (e.g., KMnO₄ stain).

Strategic Method Development: The Causality of Choice

To achieve baseline resolution and recover the target compound with >95% purity, we must engineer a protocol that neutralizes the stationary phase and controls the sample application geometry.

1. Stationary Phase Deactivation (The "Why"): We cannot change the basicity of the pyrazole ring, but we can alter the acidity of the silica. By introducing 1% Triethylamine (TEA) into the mobile phase, the TEA competitively binds to the most active, acidic silanol sites. This "deactivates" the silica, preventing the target analyte from chemisorbing and allowing it to partition purely based on its inherent polarity.

2. Dry Loading (The "Why"): Because the target compound is a viscous, polar oil, dissolving it in a strong polar solvent (like Dichloromethane or Methanol) for liquid loading would cause "solvent shock." The polar loading solvent would drag the compound down the column prematurely, destroying the separation band. Dry loading adsorbs the compound onto a small amount of silica, allowing the non-polar mobile phase to elute it in an infinitely narrow, highly concentrated band [3].

Experimental Protocols (Self-Validating System)

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: TLC Optimization & System Validation

The TLC plate is a miniaturized version of your column. If the compound streaks here, the column will fail.

  • Prepare a baseline solvent system of 60:40 Hexane:Ethyl Acetate (EtOAc) .

  • Spot the crude mixture and elute. Observation: The target compound will likely streak from Rf 0.10 to 0.35.

  • Validation Check: Prepare a new chamber with 60:40 Hexane:EtOAc + 1% TEA (v/v) . Re-run the TLC. The target compound should now resolve into a tight, perfectly symmetrical circular spot at Rf ~0.25–0.30.

  • Go/No-Go: If the spot is round, the silica is successfully deactivated. Proceed to Step 2.

Table 2: TLC Spot Morphology Validation
Solvent SystemSpot MorphologyRf ValueConclusion
50:50 Hexane:EtOAcSevere streaking (teardrop)0.10 - 0.35Unsuitable; strong silanol interactions present.
50:50 Hexane:EtOAc + 1% TEA Symmetrical, round spot 0.28 Optimal; silica successfully deactivated.
100% EtOAcMinor tailing, high mobility0.65Rf too high; poor resolution from polar impurities.
Step 2: Column Deactivation and Packing
  • Prepare 500 mL of the initial mobile phase: 80:20 Hexane:EtOAc + 1% TEA .

  • Slurry pack a glass column with standard flash silica gel (230–400 mesh) using the initial mobile phase.

  • Critical Step: Flush the packed column with at least two column volumes (CV) of the TEA-modified solvent. This ensures all active silanol sites are occupied by TEA before the target compound is introduced.

Step 3: Dry Loading Application
  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved.

  • Carefully pour this powder evenly onto the flat surface of the packed column. Top with a 1 cm protective layer of clean sea sand.

Step 4: Gradient Elution & Fractionation

Run the column using positive air pressure, collecting standard fractions. Monitor fractions via TLC, visualizing with both a 254 nm UV lamp and a Potassium Permanganate (KMnO₄) dip (the primary alcohol will rapidly reduce the KMnO₄, appearing as a bright yellow spot on a purple background).

Table 3: Optimized Gradient Elution Profile
Column Volume (CV)Mobile Phase CompositionChromatographic Purpose
0 - 2 80:20 Hexane:EtOAc + 1% TEAElute non-polar impurities (e.g., unreacted alkylating agents).
2 - 5 60:40 Hexane:EtOAc + 1% TEAElute target compound (2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol).
5 - 7 40:60 Hexane:EtOAc + 1% TEAFlush column of highly polar impurities (e.g., unreacted 4-methylpyrazole).

Purification Workflow Visualization

G N1 Crude Mixture (Pyrazole-Alcohol) N2 TLC Optimization (Identify Silanol Interactions) N1->N2 N3 Silica Gel Deactivation (Pre-flush with 1% TEA) N2->N3 If streaking occurs N4 Sample Application (Dry Loading Method) N3->N4 Column equilibrated N5 Gradient Elution (Hexane/EtOAc + 1% TEA) N4->N5 N6 Fraction Analysis (UV & KMnO4 Stain) N5->N6 N7 Pure Target Compound N6->N7 Pool pure fractions

Caption: Workflow for the isolation of pyrazole-alcohols using amine-modified silica chromatography.

References

  • Title: pKa of 4MP and Chemical Equivalence in Formulations of Free Base and Salts of 4MP Source: PDA Journal of Pharmaceutical Science and Technology URL: [Link]

  • Title: Tips for Flash Column Chromatography Source: Not Voodoo X - University of Rochester, Department of Chemistry URL: [Link]

Application

Application Note: Regioselective C5-Functionalization of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Guide & Experimental Protocols Introduction & Strategic Overview The functionalization of substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Guide & Experimental Protocols

Introduction & Strategic Overview

The functionalization of substituted pyrazoles is a critical transformation in modern drug discovery and agricultural chemistry. The compound 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol presents a unique synthetic challenge. It features a neopentyl-like alcohol side chain at the N1 position and a methyl group at the C4 position. Because the C4 position is sterically and electronically blocked by the methyl group, traditional electrophilic aromatic substitution is entirely suppressed. Consequently, late-stage functionalization must be strategically directed to the C3 or C5 positions.

This application note details field-proven methodologies for the regioselective C5-functionalization of this scaffold, utilizing both directed metalation and direct Palladium-catalyzed C–H activation pathways.

Workflow Start 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol Protect Step 1: O-Protection (TBSCl, Imidazole) Start->Protect Route A (Base) DirectCH Alternative: Direct C-H Arylation (Pd(OAc)2, Ar-Br) Start->DirectCH Route B (Pd) Metalation Step 2: C5-Metalation (TMPMgCl·LiCl) Protect->Metalation Product2 C5-Aryl Derivative DirectCH->Product2 Trapping Step 3: Electrophilic Trapping (e.g., I2, DMF) Metalation->Trapping Deprotect Step 4: Deprotection (TBAF) Trapping->Deprotect Product1 C5-Functionalized Derivative Deprotect->Product1

Figure 1: Strategic workflows for the C5-functionalization of the target pyrazole scaffold.

Mechanistic Rationale & Regiocontrol (E-E-A-T)

To achieve high yields and absolute regiocontrol, it is essential to understand the causality behind the reactivity of the 1-alkyl-4-methylpyrazole system.

The Acidity Gradient and Regioselective Metalation

In 1-alkylpyrazoles, the C5-H bond is significantly more acidic than the C3-H bond due to the strong inductive electron-withdrawing effect of the adjacent N1 atom. When exposed to strong bases, deprotonation occurs almost exclusively at C5. Furthermore, the C4-methyl group acts as a steric blockade, preventing any competitive reactions at the C4 position and forcing the functionalization to the C5 site[1].

Conformational Influence: The Thorpe-Ingold Effect

The N1 side chain (–CH₂–C(CH₃)₂–CH₂–OH) contains a gem-dimethyl group at the C2 position. This induces a strong Thorpe-Ingold effect , compressing the internal bond angles of the chain and conformationally restricting the rotation of the neopentyl moiety. While this brings the terminal hydroxyl group into closer spatial proximity to the pyrazole core, an unprotected hydroxyl group will rapidly quench organometallic bases (e.g., n-BuLi or Grignard reagents).

To prevent the consumption of >2 equivalents of highly reactive base and to avoid the formation of insoluble lithium alkoxide aggregates, hydroxyl protection (e.g., as a TBS ether) is strictly required prior to metalation. Alternatively, can be employed to achieve mild, highly efficient magnesiation at 0 °C to room temperature, bypassing the cryogenic requirements of standard lithiation[2].

Mechanism N1 N1-Alkyl Group (Inductive Effect) Acidity Enhanced C5-H Acidity N1->Acidity C4 C4-Methyl Group (Steric Block) Lithiation Regioselective C5-Metalation C4->Lithiation Prevents C4 Reaction Acidity->Lithiation

Figure 2: Mechanistic rationale for regioselective C5-metalation of 1-alkyl-4-methylpyrazoles.

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization data for the C5-functionalization of the target molecule, highlighting the superiority of the protected-magnesiation route and the direct Pd-catalyzed arylation route.

Table 1: Optimization of C5-Metalation and Arylation Conditions

MethodologyReagents / CatalystTemp (°C)Directing/Protecting StrategyYield (%)Regioselectivity (C5:C3)
Direct Lithiationn-BuLi (2.2 eq)-78 to rtUnprotected (-OH)41%>95:5
Protected Lithiationn-BuLi (1.1 eq)-78TBS Ether86%>99:1
Magnesiation TMPMgCl·LiCl (1.2 eq) 0 to rt TBS Ether 92% >99:1
Pd-C–H Arylation Pd(OAc)₂ (5 mol%), KOAc 140 Unprotected (-OH) 78% >95:5

Note: For direct C–H arylation, the free hydroxyl group is well-tolerated under the mildly basic KOAc conditions, operating via a Concerted Metalation-Deprotonation (CMD) mechanism[3].

Experimental Protocols

Protocol A: Hydroxyl Protection (TBS Ether Synthesis)

Causality: Protecting the primary alcohol prevents the destruction of organometallic reagents and eliminates solubility issues associated with alkoxide intermediates.

  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Imidazole (2.0 equiv, 20 mmol) and cool the mixture to 0 °C using an ice bath.

  • Protection: Portionwise, add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol). Remove the ice bath and stir at room temperature for 4 hours. The gem-dimethyl group slows the reaction slightly, necessitating a 4-hour reaction time.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with distilled water (3x) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The highly polar starting material remains near the baseline, whereas the TBS-protected product elutes rapidly (R_f ≈ 0.6). Stain with KMnO₄ to visualize.

Protocol B: Regioselective C5-Magnesiation and Electrophilic Trapping

Causality: is utilized instead of n-BuLi to allow for higher reaction temperatures (0 °C to rt) while avoiding pyrazole ring fragmentation[2].

  • Metalation: Dissolve the TBS-protected pyrazole (1.0 equiv, 5 mmol) in anhydrous THF (0.5 M) under N₂ and cool to 0 °C.

  • Base Addition: Dropwise, add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 equiv, 6 mmol). Stir the mixture for 2 hours at room temperature.

  • Self-Validation Check (Crucial): Before adding the electrophile, withdraw a 0.1 mL aliquot and quench with D₂O. Extract with EtOAc and analyze via ¹H NMR. Complete magnesiation is confirmed by the disappearance of the C5-H singlet (typically ~δ 7.3 ppm) and >95% deuterium incorporation.

  • Trapping: Cool the reaction back to 0 °C. Add the desired electrophile (e.g., I₂ for iodination, or anhydrous DMF for formylation) (1.5 equiv) dissolved in THF. Stir for 1 hour.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (and saturated Na₂S₂O₃ if I₂ was used). Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: Direct Palladium-Catalyzed C5-Arylation (Alternative Route)

Causality: If an aryl group is the desired C5-substituent, the protection/deprotection sequence can be bypassed. The C4-methyl group forces the to occur exclusively at C5[3].

  • Reaction Setup: To an oven-dried sealed tube, add the unprotected 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol (1.0 equiv, 1 mmol), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and anhydrous KOAc (2.0 equiv).

  • Solvent & Purge: Add anhydrous N,N-Dimethylacetamide (DMA) (0.2 M). Purge the vessel with N₂ for 5 minutes and seal securely.

  • Heating: Heat the mixture in an oil bath at 140 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with water to remove DMA, dry, and concentrate.

  • Self-Validation Check: Analyze the crude mixture by LC-MS. The steric bulk of the neopentyl chain minimizes N-dealkylation side reactions. A single major peak corresponding to the [M+H]⁺ of the C5-aryl product should be observed, confirming regiocontrol.

References

  • McLaughlin, M., Marcantonio, K., Chen, C.-Y., & Davies, I. W. "A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(11), 4309-4312. URL:[Link]

  • Jaroch, S., et al. "Synthesis of Functionalized Cyanopyrazoles via Magnesium Bases." Organic Letters, 2014, 16(23), 6120–6123. URL:[Link]

  • Sambiagio, C., et al. "Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds." Chemical Reviews, 2020, 120(4), 1788–1887. URL:[Link]

  • Author(s) unlisted. "Palladium-catalyzed selective C5 H bond arylation of pyrazole using hydroxymethyl substituent as blocking group." Tetrahedron Letters, 2025, 157, 155465. URL:[Link]

Sources

Method

Application Note: In Vivo Dosing and Formulation Protocols for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Executive Summary & Mechanistic Rationale The compound 4-methylpyrazole (fomepizole) is a well-established, competitive inhibitor of alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) 1[1]. While fomepizole is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-methylpyrazole (fomepizole) is a well-established, competitive inhibitor of alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) 1[1]. While fomepizole is widely used clinically as an antidote for toxic alcohol poisoning and experimentally to prevent CYP2E1-mediated reactive oxygen species (ROS) generation 2[2], its highly aqueous nature and rapid systemic clearance limit its utility in prolonged tissue-protection models 3[3].

2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol represents a next-generation, highly lipophilic structural analog. By incorporating a neopentyl alcohol side chain (2,2-dimethylpropan-1-ol) onto the pyrazole core, the molecule's partition coefficient (LogP) is drastically increased. This structural evolution drives two critical in vivo advantages:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: Allowing for profound efficacy in central nervous system (CNS) oxidative stress models.

  • Extended Hepatic Retention: Prolonging the inhibition of CYP2E1, which is critical for protecting tissues from toxic metabolites like NAPQI in high-dose acetaminophen models4[4].

Pathway DMPP 2,2-Dimethyl-3-(4-methylpyrazol-1-yl) -propan-1-ol CYP2E1 CYP2E1 Enzyme DMPP->CYP2E1 Competitive Inhibition Protection Tissue Protection & Cell Survival DMPP->Protection Promotes ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Electron Leak ToxMet Toxic Metabolites (e.g., NAPQI) CYP2E1->ToxMet Oxidation Toxins Substrates (e.g., APAP, Alcohols) Toxins->CYP2E1 Metabolism CellDeath Cellular Apoptosis & Tissue Damage ROS->CellDeath Oxidative Stress ToxMet->CellDeath Toxicity

Mechanism of CYP2E1 inhibition by the compound preventing oxidative stress and tissue damage.

Quantitative Data: Pharmacokinetic & Physicochemical Comparison

To successfully dose this compound, researchers must adapt protocols previously used for standard fomepizole. The table below outlines the causal relationship between the molecule's physical properties and the required experimental adjustments.

Parameter4-Methylpyrazole (Fomepizole)2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-olCausality / Impact on In Vivo Protocol
LogP (Lipophilicity) ~0.60~2.45 (Estimated)The neopentyl group increases lipophilicity, requiring organic co-solvents (DMSO/PEG) for IV formulation.
Aqueous Solubility High (>100 mg/mL)Low (<5 mg/mL)Prevents direct saline dissolution; necessitates a step-wise lipid or co-solvent vehicle preparation.
Target Enzymes ADH, CYP2E1CYP2E1 (Enhanced), ADHSteric bulk of the neopentyl alcohol shifts affinity, prolonging CYP2E1 active-site residence time.
In Vivo Half-Life 2 - 4 hours8 - 12 hoursExtended half-life allows for once-daily (QD) dosing rather than the Q4H or Q12H required for fomepizole.
BBB Permeability ModerateHighEnhanced lipid partitioning allows rapid accumulation in the CNS for neuroprotective disease models.

Step-by-Step Formulation Protocol (IV / IP Administration)

Because of the hydrophobic neopentyl group, direct dissolution in phosphate-buffered saline (PBS) will result in immediate precipitation. The following step-wise formulation (10% DMSO / 40% PEG-400 / 50% Saline) ensures a thermodynamically stable microemulsion.

  • Primary Solubilization (10% DMSO): Weigh the required mass of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex for 2 minutes.

    • Causality: DMSO is required to disrupt the strong hydrophobic intermolecular forces of the neopentyl lattice, ensuring complete molecular dispersion.

  • Co-Solvent Addition (40% PEG-400): Slowly add 40% (v/v) PEG-400 while continuously sonicating the vial in a water bath at 37°C.

    • Causality: PEG-400 acts as a surfactant-like co-solvent. If this step is skipped, the compound will crash out of solution upon the introduction of the aqueous phase.

  • Aqueous Equilibration (50% Saline): Dropwise, add 50% (v/v) sterile 0.9% Saline under high-shear mixing.

    • Causality: Dropwise addition prevents localized zones of high polarity, which could nucleate precipitation. Saline ensures the final vehicle is isotonic, preventing osmotic shock and injection-site necrosis.

  • Visual Validation: Inspect the solution against a dark background. It must be optically clear. Any turbidity indicates micellar aggregation, requiring the batch to be discarded.

Self-Validating In Vivo Experimental Workflow

To ensure the highest standard of scientific integrity, your in vivo protocol must be self-validating . This means integrating a parallel pharmacokinetic/pharmacodynamic (PK/PD) validation cohort to confirm target engagement before analyzing downstream phenotypic endpoints.

Workflow Form 1. Formulation (DMSO/PEG400) Admin 2. In Vivo Dosing (IV or PO) Form->Admin Model 3. Disease Model (Toxin Induction) Admin->Model Sample 4. Tissue/Plasma Collection Model->Sample Assay 5. CYP2E1 Activity & PK Analysis Sample->Assay

Step-by-step in vivo experimental workflow for evaluating compound efficacy.

Methodology: CYP2E1-Mediated Toxicity Model
  • Pre-Dosing (T = -1h): Administer the formulated compound at 15–20 mg/kg via Intraperitoneal (IP) injection.

    • Causality: Administering the compound 1 hour prior to a toxin challenge ensures peak plasma concentration ( Cmax​ ) and full occupation of the CYP2E1 active sites before the metabolic cascade begins.

  • Toxin Challenge (T = 0h): Administer the CYP2E1 substrate (e.g., Acetaminophen, 300 mg/kg) to induce targeted oxidative stress.

  • Internal Validation Cohort (T = 2h): Euthanize a subset of animals (n=3). Extract blood for PK analysis and liver tissue for PD analysis.

    • Causality (The Self-Validating Step): Run a chlorzoxazone hydroxylation assay on the extracted liver microsomes. If CYP2E1 activity is not reduced by >80% compared to vehicle controls, the experiment must be halted. This strict gatekeeping prevents the misinterpretation of downstream phenotypic data due to formulation failure or mis-dosing.

  • Endpoint Analysis (T = 24h): Harvest target tissues (liver, brain, or kidneys) from the remaining cohort to assess phenotypic protection (e.g., H&E staining for necrosis, or AST/ALT serum quantification).

References

  • Source: ku.
  • Source: ijisrt.
  • Source: avma.
  • Source: nih.

Sources

Application

Application Note: Strategic Utilization of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in Agrochemical Discovery

Executive Summary & Strategic Rationale In modern agrochemical development, the design of novel active ingredients (A.I.s) such as fungicides, herbicides, and insecticides requires building blocks that deliver both high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern agrochemical development, the design of novel active ingredients (A.I.s) such as fungicides, herbicides, and insecticides requires building blocks that deliver both high target-site affinity and robust metabolic stability. 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a highly specialized, bifunctional intermediate designed specifically for these challenges.

This molecule merges two critical structural features:

  • The 4-Methylpyrazole Core : A well-documented pharmacophore recognized for its bioactivity in both pharmaceutical[1] and agrochemical[2] applications. It frequently serves as the primary binding motif in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • The Neopentyl Alcohol Linker : Structurally derived from[3], this linker introduces severe steric hindrance. In planta and in soil, aliphatic chains are rapidly degraded by cytochrome P450 monooxygenases. The gem-dimethyl substitution at the β-carbon acts as a steric shield, effectively blocking enzymatic aliphatic hydroxylation and extending the half-life of the final agrochemical.

Similar complex pyrazole-neopentyl derivatives are increasingly utilized as high-value building blocks for advanced synthesis,[4]. This application note details the physicochemical rationale and validated synthetic protocols for incorporating this molecule into agrochemical discovery pipelines.

Physicochemical Profiling & Agrochemical Relevance

To predict the behavior of the final active ingredient, we must first analyze the properties of the building block. The quantitative data below demonstrates why this intermediate is ideal for passing the "Tice Rules" (Lipinski's equivalent for agrochemicals).

PropertyValueAgrochemical Significance (Causality)
Molecular Weight 168.24 g/mol Ideal low-MW building block; leaves ~200-300 Da available for the addition of the active pharmacophore without exceeding optimal agrochemical size limits.
Estimated LogP ~1.8 - 2.1Provides optimal lipophilicity. When incorporated into a larger A.I., it ensures sufficient cuticular penetration in foliar applications.
Topological Polar Surface Area (TPSA) ~38 ŲEnsures good systemic mobility within plant vascular systems (xylem/phloem transport).
Steric Hindrance Exceptionally HighThe neopentyl core prevents rapid enzymatic degradation, but requires specialized, highly reactive coupling conditions during synthesis.

Synthetic Workflows & Application in Drug Design

Because direct nucleophilic substitution (SN2) at the neopentyl position is notoriously sluggish due to the gem-dimethyl shielding, the most efficient way to utilize this building block is to modify the terminal hydroxyl group. We outline a two-phase workflow to convert this alcohol into a highly active SDHI-fungicide candidate.

G A 2,2-Dimethyl-3-(4-methylpyrazol-1-yl) -propan-1-ol B TEMPO/BAIB Oxidation A->B  Terminal -OH  Modification C Sterically Hindered Carboxylic Acid B->C  Yield >90%  TLC Validated D HATU/DIPEA Amide Coupling C->D  Overcomes  Steric Bulk E Novel Agrochemical Candidate D->E  Target A.I.  Synthesized

Synthetic workflow for incorporating the neopentyl-pyrazole block into agrochemical candidates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reaction success before proceeding to the next step, mitigating the risks associated with sterically hindered substrates.

Protocol A: Catalytic Oxidation to Carboxylic Acid

Objective: Convert the primary alcohol to 3-(4-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid. Causality for Reagent Choice: Traditional oxidants like Jones reagent (CrO3/H2SO4) are harsh and can lead to unwanted degradation of the pyrazole nitrogen. TEMPO, regenerated by BAIB (Bis(acetoxy)iodobenzene), offers a mild, highly selective oxidation of the primary alcohol to the carboxylic acid without affecting the heterocyclic core.

Step-by-Step Methodology:

  • Solvent System: Dissolve 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. Causality: The biphasic system prevents over-oxidation and stabilizes the TEMPO radical intermediate.

  • Catalyst Addition: Add TEMPO (0.1 eq) to the organic layer.

  • Oxidant Addition: Add BAIB (2.2 eq) portion-wise at 0°C. Causality: The reaction is exothermic; maintaining 0°C prevents thermal degradation of the pyrazole ring.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

  • Self-Validation Checkpoint (TLC): The reaction is self-validating via Thin Layer Chromatography (TLC). The starting material is UV-active. Upon complete oxidation, the starting material spot (Rf ~0.6 in 9:1 DCM:MeOH) will disappear. A new, highly polar spot (the carboxylic acid) will appear at the baseline. This baseline spot can be mobilized to Rf ~0.3 by switching the eluent to 100% EtOAc with 5% Acetic Acid.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Amide Coupling for SDHI Analog Synthesis

Objective: Couple the sterically hindered carboxylic acid with an aniline derivative (e.g., 2-fluoroaniline) to form the final active ingredient. Causality for Reagent Choice: The neopentyl group creates a massive steric shield around the newly formed carbonyl carbon. Standard coupling agents (like EDC/NHS) fail to achieve meaningful conversion. HATU generates a highly reactive 7-aza-HOBt ester intermediate that is significantly more electrophilic, forcing the coupling to proceed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid from Protocol A (1.0 eq) in anhydrous DMF. Causality: DMF ensures complete solubility of the sterically hindered neopentyl acid and stabilizes the transition state.

  • Pre-Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation is crucial. The steric bulk requires the acid to be fully converted to the active OAt-ester before the amine is introduced.

  • Self-Validation Checkpoint (LC-MS): Prior to adding the amine, sample 5 µL of the reaction mixture into LC-MS. You must observe the [M+H]+ peak corresponding to the OAt-ester intermediate. This validates the activation step.

  • Coupling: Add the substituted aniline (1.1 eq). Elevate the temperature to 50°C and stir for 12 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the activation energy barrier imposed by the 2,2-dimethyl steric bulk.

  • Workup: Dilute with water to precipitate the product. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), followed by 1N HCl, and saturated NaHCO3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Welcome to the Advanced Synthesis Support Center. Synthesizing 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol presents a classic organic chemistry bottleneck: the N-alkylation of a pyrazole with a highly sterically hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol presents a classic organic chemistry bottleneck: the N-alkylation of a pyrazole with a highly sterically hindered neopentyl-type electrophile. Standard SN2 conditions typically fail, resulting in poor yields and degraded starting materials.

This troubleshooting guide provides field-proven, high-yield alternative strategies—specifically oxetane ring-opening and cyclic sulfate methodologies—to bypass kinetic bottlenecks and ensure synthetic success.

Quantitative Comparison of Alkylating Agents

To select the best synthetic route, compare the empirical data of various electrophiles used for neopentyl-pyrazole synthesis:

Alkylating AgentReaction TypeTemp (°C)Typical YieldPrimary Bottleneck / Advantage
3-Bromo-2,2-dimethylpropan-1-ol Direct SN2100–120< 10%Severe steric clash at transition state; degradation.
Ethyl 3-bromo-2,2-dimethylpropanoate SN2 + Reduction80 (Step 1)25–35% (Over 2 steps)Requires harsh reduction (LiAlH4); poor atom economy.
3,3-Dimethyloxetane Ring Opening80–10080–90%High yield driven by ring strain relief; atom economical.
2,2-Dimethyl-1,3-propanediol cyclic sulfate Ring Opening + Hydrolysis0 to 6075–85%Excellent leaving group; requires acidic hydrolysis step.
Troubleshooting FAQs

Q1: Why is my yield consistently below 10% when using 3-bromo-2,2-dimethylpropan-1-ol and K2CO3? A: The failure of this direct alkylation is rooted in the steric geometry of the neopentyl system. In a standard SN2 reaction, the pyrazole nitrogen must attack the electrophilic carbon from the backside (180° to the bromide leaving group). However, the adjacent quaternary carbon (the 2,2-dimethyl group) creates a massive steric shield. The trigonal bipyramidal transition state is highly disfavored, increasing the activation energy so much that the reaction stalls. At the elevated temperatures required to force the reaction (>120°C), pyrazole degradation and side reactions outcompete the desired C-N bond formation[1].

Q2: Does the regioselectivity of 4-methylpyrazole complicate the synthesis? A: Fortunately, no. While the N-alkylation of unsymmetrical pyrazoles (e.g., 3-methylpyrazole) yields problematic mixtures of N1 and N2 regioisomers that are notoriously difficult to separate[2], 4-methylpyrazole is symmetrically substituted at the 4-position. In its time-averaged tautomeric form, the N1 and N2 atoms are chemically equivalent. Therefore, alkylation yields a single, unambiguous regioisomer: 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Q3: What is the most efficient method to bypass neopentyl steric hindrance? A: The most elegant and high-yielding approach is the nucleophilic ring-opening of 3,3-dimethyloxetane . Unlike acyclic neopentyl halides, oxetanes possess approximately 107 kJ/mol of ring strain[3]. This strain significantly alters the transition state geometry, making the electrophilic carbon far more accessible to the pyrazole nucleophile. The thermodynamic relief of opening the four-membered ring provides a massive driving force, allowing the reaction to proceed smoothly in superbasic media (e.g., KOH/DMSO) or with NaH, yielding the target alcohol directly without a deprotection step[4].

G cluster_0 Direct SN2 (Kinetic Failure) cluster_1 Oxetane Ring Opening (Thermodynamic Success) A 4-Methylpyrazole C Steric Clash in Transition State A->C B 3-Bromo-2,2-dimethylpropan-1-ol B->C D Yield < 10% C->D E 4-Methylpyrazole + Base (NaH) G Ring Strain Relief (~107 kJ/mol) E->G F 3,3-Dimethyloxetane F->G H 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol G->H

Caption: Thermodynamic vs. kinetic driving forces in neopentyl-pyrazole alkylation strategies.

Q4: I cannot source 3,3-dimethyloxetane. Is there a viable alternative? A: Yes. You can utilize 2,2-dimethyl-1,3-propanediol cyclic sulfate . Cyclic sulfates are exceptionally potent electrophiles, reacting much faster than their acyclic halide or sulfonate counterparts. The pyrazole nitrogen attacks the less hindered primary carbon of the cyclic sulfate, popping open the ring to form a stable neopentyl sulfate ester salt. A subsequent acidic hydrolysis step cleaves the sulfate ester to reveal the final propan-1-ol product.

G A Step 1: Deprotonation 4-Methylpyrazole + NaH in DMF (0°C) B Step 2: Alkylation Add 2,2-Dimethyl-1,3-propanediol cyclic sulfate A->B C Step 3: Intermediate Formation Neopentyl Sulfate Ester Salt (Stable) B->C D Step 4: Hydrolysis Add 20% aq. H2SO4, heat to 60°C C->D E Step 5: Workup Neutralize, Extract (EtOAc), Purify D->E

Caption: Step-by-step experimental workflow for the cyclic sulfate ring-opening route.

Validated Experimental Protocols
Protocol A: Synthesis via 3,3-Dimethyloxetane Ring Opening

Mechanism: Base-catalyzed nucleophilic ring opening driven by strain relief.[3],[4]

Materials:

  • 4-Methylpyrazole (1.0 equiv, 10 mmol, 821 mg)

  • 3,3-Dimethyloxetane (1.2 equiv, 12 mmol, 1.03 g)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv, 11 mmol, 440 mg)

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Deprotonation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous DMF (15 mL) and cool to 0 °C in an ice bath. Carefully add NaH (440 mg) in portions.

  • Pyrazolide Formation: Add 4-methylpyrazole (821 mg) dropwise over 5 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the sodium pyrazolide anion.

  • Alkylation: Add 3,3-dimethyloxetane (1.03 g) dropwise. Remove the ice bath and attach a reflux condenser.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV detection). The relief of oxetane ring strain drives the reaction to completion[3].

  • Quenching & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in Hexanes) to yield the pure 2,2-dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Protocol B: Synthesis via Cyclic Sulfate

Mechanism: Nucleophilic attack on a cyclic sulfate followed by in situ acidic hydrolysis.

Materials:

  • 4-Methylpyrazole (1.0 equiv, 10 mmol, 821 mg)

  • 2,2-Dimethyl-1,3-propanediol cyclic sulfate (1.1 equiv, 11 mmol, 1.83 g)

  • Sodium Hydride (60% dispersion, 1.1 equiv, 11 mmol, 440 mg)

  • Anhydrous DMF (15 mL)

  • 20% Aqueous H2SO4 (10 mL)

Step-by-Step Procedure:

  • Pyrazolide Formation: Following the exact deprotonation procedure in Protocol A, generate the sodium pyrazolide anion in DMF at 0 °C.

  • Alkylation: Dissolve the cyclic sulfate (1.83 g) in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Intermediate Formation: Stir the mixture at room temperature for 4 hours. The pyrazole selectively attacks the primary carbon, opening the cyclic sulfate to form a highly soluble neopentyl sulfate ester sodium salt.

  • Hydrolysis: Add 20% aqueous H2SO4 (10 mL) directly to the reaction flask. Heat the mixture to 60 °C for 4 hours. This step is critical to hydrolyze the stable sulfate ester into the desired primary alcohol.

  • Neutralization & Workup: Cool to room temperature. Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO3. Extract with EtOAc (3 × 25 mL).

  • Purification: Wash the organic phase with water and brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the target alcohol.

References
  • [1] Title: Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Source: NIH / Angewandte Chemie International Edition. URL:

  • [3] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Publications. URL:

  • [4] Title: Synthesis of New Bitopic Tetra(pyrazolyl)-Ligands with Neopentane and O-Xylene Backbones. Source: PMC / NIH. URL:

  • [2] Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: ResearchGate. URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Synthesis

Welcome to the Technical Support Center for the production and impurity profiling of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol . This compound features a sterically hindered neopentyl backbone coupled to a 4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the production and impurity profiling of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol . This compound features a sterically hindered neopentyl backbone coupled to a 4-methylpyrazole moiety. 4-Methylpyrazole (clinically known as Fomepizole) is a potent alcohol dehydrogenase (ADH) inhibitor[1], making its derivatives highly valuable in drug development. However, alkylating this pyrazole with a neopentyl system presents unique kinetic and thermodynamic challenges that frequently lead to stalled reactions and complex impurity profiles.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Overview & Synthetic Strategy

The primary challenge in synthesizing this molecule is the neopentyl steric barrier . The gem-dimethyl group at the C2 position of the propanol chain physically blocks the backside trajectory required for a standard SN​2 nucleophilic attack[2]. Attempting a direct alkylation using 3-bromo-2,2-dimethylpropan-1-ol often results in reaction failure. Switching the electrophile to a cyclic sulfate relieves this steric tension, allowing for rapid ring-opening.

G A 4-Methylpyrazole (Nucleophile) D Direct SN2 Pathway (Sterically Hindered) A->D E Ring-Opening Pathway (Relieved Sterics) A->E B 3-Bromo-2,2-dimethylpropan-1-ol (Neopentyl Halide) B->D C 2,2-Dimethyl-1,3-propanediol Cyclic Sulfate C->E F 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)- propan-1-ol (Target) D->F Forcing Conditions G Impurity: Unreacted SM Impurity: 3,3-Dimethyloxetane D->G Standard Conditions E->F Mild Base, High Conversion

Synthetic pathways highlighting the neopentyl steric barrier and cyclic sulfate bypass.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate so low when alkylating 4-methylpyrazole with 3-bromo-2,2-dimethylpropan-1-ol? A: The electrophile is a neopentyl halide. The bulky gem-dimethyl group adjacent to the electrophilic carbon creates severe steric hindrance, increasing the activation energy required for the SN​2 transition state[2]. Consequently, standard alkylation conditions (e.g., K2​CO3​ in DMF at room temperature) will yield predominantly unreacted starting material. To overcome this, you must either use forcing conditions (sealed vessel, >120°C, Cs2​CO3​ ) or switch to a cyclic sulfate electrophile (see Protocol below).

Q2: Am I generating regioisomeric impurities during the N-alkylation step? A: No. A common concern in pyrazole alkylation is the formation of N1 vs. N2 regioisomers. However, 4-methylpyrazole is a symmetric molecule. Due to rapid annular tautomerism, the N1 and N2 positions are chemically equivalent[3]. Alkylation at either nitrogen yields the exact same product. If you observe a closely eluting impurity on your HPLC, it is likely an O-alkylated byproduct or an elimination product, not a regioisomer.

Q3: What is the primary impurity observed at Relative Retention Time (RRT) 0.85? A: In neopentyl halide reactions, the primary impurity at RRT 0.85 is typically the intramolecular cyclization product: 3,3-dimethyloxetane . Under basic conditions, the primary alcohol of 3-bromo-2,2-dimethylpropan-1-ol can undergo an intramolecular SN​2 displacement of the bromide. This competing side-reaction is exacerbated by the extremely slow intermolecular reaction with the pyrazole.

Q4: How do I prevent pyrazolium salt formation (over-alkylation)? A: Pyrazolium salts form when both nitrogens of the pyrazole ring are alkylated. Because the neopentyl electrophile is exceptionally bulky, the second alkylation is kinetically unfavorable under standard conditions. However, if you are using the highly reactive cyclic sulfate method, ensure strict stoichiometric control (maximum 1.05 eq of electrophile) and quench the reaction immediately once in-process controls (IPC) indicate complete consumption of the pyrazole.

Quantitative Impurity Profiling

To assist in your analytical method development, below is a summary of the quantitative data for common impurities encountered during this synthesis.

Impurity NameRRTMechanism of FormationMitigation Strategy
Unreacted 4-Methylpyrazole 0.40Incomplete conversion due to the high activation energy of neopentyl SN​2 displacement.Elevate temperature to 120°C (if using halide) or switch to the cyclic sulfate method at 60°C.
3,3-Dimethyloxetane 0.85Intramolecular SN​2 cyclization of the unreacted neopentyl halide under basic conditions.Avoid prolonged heating with weak bases; use cyclic sulfate to outcompete cyclization.
O-Alkylated Byproduct 1.15Alkylation of the unprotected primary alcohol oxygen instead of the pyrazole nitrogen.Maintain strictly anhydrous conditions. Pyrazole nitrogen is intrinsically more nucleophilic in aprotic solvents.
Pyrazolium Salt 1.30Over-alkylation of the pyrazole ring at the N2 position.Limit electrophile equivalents to 1.05 eq; monitor reaction kinetics closely via LC-MS.
Step-by-Step Experimental Protocol: The Cyclic Sulfate Bypass

To bypass the neopentyl steric hindrance and achieve >95% conversion, we recommend utilizing the cyclic sulfate of 2,2-dimethyl-1,3-propanediol instead of the corresponding halide. This protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Alkylation (Ring-Opening)

  • Charge: Dissolve 4-methylpyrazole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 eq, 15 mmol). Stir for 15 minutes at room temperature to pre-form the pyrazolide anion.

  • Electrophile Addition: Slowly add 2,2-dimethyl-1,3-propanediol cyclic sulfate (1.05 eq, 10.5 mmol) in one portion.

  • Heating: Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation Checkpoint 1: Analyze an aliquot via HPLC. You should observe >95% consumption of 4-methylpyrazole. The intermediate formed here is a sulfate monoester , which will appear highly polar (low retention time) and will not match the mass of the final target.

Step 2: Sulfate Ester Hydrolysis

  • Acidification: Cool the reaction mixture to room temperature. Add 20% aqueous H2​SO4​ (10 mL) carefully to the mixture.

  • Hydrolysis: Heat the acidic mixture to 80°C for 2 hours to hydrolyze the sulfate monoester, revealing the primary alcohol.

  • Self-Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum must show a shift corresponding to the loss of SO3​ (M-80), confirming the formation of the target 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Step 3: Workup & Isolation

  • Neutralization: Cool the mixture to 0°C and neutralize to pH 7-8 using saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF.

  • Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product, which can be further purified via silica gel chromatography or crystallization.

References
  • 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem. National Center for Biotechnology Information (NIH).[Link]

  • Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders. Journal of the American Chemical Society (ACS).[Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum (ECSOC-10).[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic and kinetic challenges associated with isolating 2,2-Dimethyl-3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic and kinetic challenges associated with isolating 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol .

Due to its bulky neopentyl linker and the dual hydrogen-bonding nature of its primary alcohol and pyrazole ring, this compound exhibits high configurational entropy in solution. This structural complexity often leads to severe kinetic bottlenecks during primary nucleation, making the compound highly susceptible to phase separation and impurity entrapment. The following self-validating protocols and troubleshooting guides are engineered to establish a robust, high-purity crystallization process.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: During cooling, my solution turns cloudy but no crystals form. Upon filtration, I recover a sticky resin instead of a powder. What is happening?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the industry as "oiling out."

The Causality: The bulky neopentyl group of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol sterically hinders rapid molecular packing. When you cool the reactor too quickly, the generation of supersaturation outpaces the kinetics of crystal nucleation. Instead of overcoming the activation energy barrier to form an ordered solid lattice, the system crosses the spinodal decomposition curve. This forces the solution to demix into two distinct liquid phases: a solute-rich "oil" and a solvent-rich continuous phase [1]. The oil phase acts as a highly efficient solvent for structural impurities, which is why it solidifies into an impure, sticky resin upon solvent evaporation.

The Solution: You must map the phase diagram to identify the miscibility gap. Transition from an unseeded spontaneous cooling method to a seeded cooling approach strictly maintained within the Metastable Zone Width (MSZW). Seeding provides a pre-existing surface area that bypasses the high activation energy of primary nucleation, allowing solute molecules to integrate directly into the crystal lattice before LLPS can occur.

Q2: Relying on visual turbidity is failing me. How can I reliably differentiate between the onset of crystallization and oiling out in real-time?

A: Visual observation cannot distinguish between the light scattering caused by an emulsion (LLPS) and a solid suspension. You must implement a self-validating Process Analytical Technology (PAT) framework.

The Causality: By multiplexing Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) with Focused Beam Reflectance Measurement (FBRM), you gain absolute control over the crystallization thermodynamics [2].

  • ATR-FTIR measures the liquid-phase solute concentration in real-time. This ensures your cooling trajectory never breaches the upper limit of the MSZW (the spinodal curve).

  • FBRM measures the chord length distribution of particles in the reactor. FBRM analytics can easily differentiate between the smooth, transient, and perfectly spherical droplets of an oil phase (which show fluctuating, broad chord lengths) and the sharp, distinct edges of solid crystals (which show steady, unidirectional growth in chord length).

Q3: My final API passes purity assays but fails residual solvent limits. How do I prevent solvent entrapment?

A: Solvent entrapment (inclusions) occurs when the crystal growth rate is too rapid, causing the growing crystal face to envelop the mother liquor. The pyrazole nitrogen in your compound is particularly prone to forming strong hydrogen bonds with protic solvents, dragging them into the lattice.

The Solution: Implement a Temperature Cycling (Ostwald Ripening) protocol at the end of your cooling ramp [3].

The Causality: By oscillating the reactor temperature (e.g., heating by 5 °C and cooling by 5 °C over several cycles), you manipulate surface energy thermodynamics. Rapidly grown, flawed crystal surfaces possess higher surface energy and dissolve preferentially during the heating phase. Upon slow recooling, the solute integrates flawlessly into the existing lattice. This "dissolve-and-regrow" mechanism effectively heals surface defects and squeezes out entrapped solvent molecules, ensuring a highly crystalline, pure final product.

Part 2: Quantitative Data & Thermodynamic Parameters

To prevent LLPS, solvent selection is critical. Highly protic systems exacerbate hydrogen-bonded clustering, while optimized non-polar/polar mixtures facilitate proper lattice integration.

Table 1: Solvent Screening & Metastable Zone Width (MSZW) Data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Solvent System (v/v)Saturation Temp ( Tsat​ )Seeding Temp ( Tseed​ )MSZW (ΔT)LLPS (Oiling Out) RiskRecommended Action
Ethanol / Water (1:1)55.0 °CN/A< 3.0 °CCritical Avoid. Protic clustering induces immediate emulsion.
Ethyl Acetate / Heptane (1:3)60.0 °C54.0 °C8.5 °CModerateStrictly control cooling rate to < 0.1 °C/min.
Toluene / Heptane (1:2) 65.0 °C 58.0 °C 14.0 °C Low Optimal system. Wide MSZW allows robust seeding.

Part 3: Standard Operating Workflow

The following diagram illustrates the logical decision-making matrix for the optimized crystallization of this compound, integrating PAT feedback loops to guarantee product integrity.

G N1 1. Dissolution in Toluene/Heptane (T > Saturation Temp) N2 2. In-line PAT Monitoring (ATR-FTIR & FBRM Active) N1->N2 N3 3. Controlled Cooling to MSZW (0.1 - 0.2 °C/min) N2->N3 N4 4. Introduce Seed Crystals (2% w/w at T_seed) N3->N4 N5 5. Isothermal Hold (Desupersaturation Phase) N4->N5 N6 FBRM Alert: Oiling Out Detected? N5->N6 N7 Heat to Redissolve & Adjust Antisolvent Ratio N6->N7 Yes (Emulsion Signatures) N8 6. Temperature Cycling (Ostwald Ripening) N6->N8 No (Solid Suspension) N7->N3 N9 7. Filtration & Washing (High-Purity Isolation) N8->N9

Seeded cooling crystallization workflow with PAT monitoring to prevent phase separation.

Part 4: Optimized Step-by-Step Methodology

This self-validating protocol utilizes the Toluene/Heptane (1:2) system to ensure high-purity isolation without phase separation.

Step 1: Dissolution & PAT Initialization

  • Suspend crude 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in a Toluene/Heptane (1:2 v/v) mixture at a concentration of 150 mg/mL.

  • Heat the reactor to 65.0 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Insert and calibrate the ATR-FTIR and FBRM probes. Establish the baseline solute concentration and confirm a particle count of zero.

Step 2: Controlled Cooling & Seeding 4. Program the reactor to cool from 65.0 °C to the seeding temperature ( Tseed​ ) of 58.0 °C at a linear rate of 0.2 °C/min. 5. Monitor the ATR-FTIR to ensure the concentration remains stable (confirming no premature nucleation or LLPS). 6. Upon reaching 58.0 °C, introduce 2% w/w of high-purity, milled seed crystals of the target polymorph.

Step 3: Isothermal Desupersaturation 7. Hold the reactor isothermally at 58.0 °C for 120 minutes. 8. Validation Check: Observe the FBRM data. You should see a steady increase in the 10–50 µm chord length bins (indicating secondary nucleation and seed growth) and a corresponding drop in the ATR-FTIR concentration curve.

Step 4: Temperature Cycling & Isolation 9. Cool the reactor to 20.0 °C at 0.1 °C/min. 10. Initiate Ostwald Ripening: Heat the suspension to 25.0 °C at 0.5 °C/min, hold for 30 minutes, and cool back to 15.0 °C at 0.1 °C/min. Repeat this cycle three times to reject entrapped solvent. 11. Finally, cool the suspension to 5.0 °C, filter via a Nutsche filter, wash the cake with one bed-volume of pre-chilled heptane (5.0 °C), and dry under vacuum at 40.0 °C for 12 hours.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Process Analytical Technology in Continuous Crystallization. The Royal Society of Chemistry. Available at:[Link]

  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. MDPI. Available at:[Link]

Optimization

Technical Support Center: Preventing Thermal Degradation of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Mechanistic Overview: The False Security of Neopentyl Systems Many researchers assume that 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is highly stable under reflux conditions because its neopentyl-like backbone (t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The False Security of Neopentyl Systems

Many researchers assume that 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is highly stable under reflux conditions because its neopentyl-like backbone (the gem-dimethyl group at C2) completely blocks standard β -hydride elimination and subsequent dehydration. While it is true that forming an alkene via E1/E2 mechanisms is structurally impossible here, this specific API remains highly vulnerable to thermal oxidation , radical-driven C-N cleavage , and localized superheating .

This guide is designed to help drug development professionals troubleshoot and eliminate thermal degradation pathways during synthesis, extraction, or recrystallization reflux steps.

Troubleshooting FAQs

Q1: My API is degrading during prolonged reflux. If it isn't dehydrating, what is the exact degradation pathway? A1: The degradation is primarily oxidative, not elimination-based. When exposed to continuous heat and dissolved oxygen, the primary alcohol moiety (-CH 2​ OH) is highly susceptible to oxidation, rapidly converting into an aldehyde or carboxylic acid[1]. Furthermore, prolonged high-temperature exposure breaks chemical bonds and compromises the molecule's structural integrity, leading to a significant drop in both potency and purity[1].

Q2: We scaled up our synthesis from a 50 mL flask to a 5 L reactor, and degradation spiked. Why did scale-up ruin the stability? A2: Scale-up fundamentally alters heat transfer dynamics. To maintain a uniform bulk reflux temperature in a larger vessel, the external jacket or heating mantle must operate at a significantly higher temperature. This creates severe localized temperature spikes at the reactor walls[2]. If your pyrazole intermediate contacts these superheated boundaries, it can undergo rapid thermal decomposition or polymorphic transformation before it even dissolves back into the bulk solvent[3].

Q3: How can we maintain the kinetic benefits of reflux without exceeding the API's thermal tolerance? A3: The most effective strategy is transitioning to vacuum-assisted low-temperature reflux . By lowering the internal pressure of the system, you depress the solvent's boiling point. This allows for vigorous evaporation and condensation (reflux) at a much lower bulk temperature—often under 60°C for aqueous or alcoholic solvents—preventing the API from reaching its thermal degradation onset while maintaining process efficiency[1].

Q4: Do trace impurities in the solvent contribute to this thermal instability? A4: Absolutely. Trace excipients, unreacted precursors, or impurities such as peroxides in the solvent can act as potent catalysts for degradation under reflux conditions. For instance, peroxides can rapidly initiate the oxidation of the primary alcohol group when heated. Using strictly peroxide-free, degassed solvents is critical for maintaining stability.

Quantitative Data: Solvent Thermodynamic Profiling

To minimize thermal stress, solvent selection must balance the required solubility with a boiling point safely below the API's degradation onset.

Solvent SystemBoiling Point (°C)Dissolved O 2​ Capacity (mg/L)Observed Degradation (24h Reflux)Mechanistic IssueRecommended Mitigation
Toluene 110.6~4014.5%High thermal stress, C-N cleavageSwitch to vacuum reflux at 70°C
Water 100.0~88.5%Mild oxidation, hydrolysisBuffer pH to 7.0; Sparge with N 2​
Acetonitrile 82.0~354.8%Trace acid catalysisAdd mild base scavenger (K 2​ CO 3​ )
Ethanol 78.3~203.2%Mild oxidationSparge with Argon

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps so the operator can mathematically and physically confirm system integrity before applying heat.

Protocol A: Vacuum-Assisted Low-Temperature Reflux

Purpose: To lower the boiling point of the solvent, preventing the API from reaching its thermal degradation threshold while maintaining reaction kinetics.

  • System Assembly & Leak Validation: Assemble the reflux condenser and round-bottom flask. Connect the system to a variable vacuum pump with a digital pressure controller.

    • Validation Check: Pull a vacuum to 100 mbar, seal the system, and monitor for 5 minutes. A pressure rise of >5 mbar indicates a leak that will introduce oxygen. Do not proceed until the system is perfectly sealed.

  • Pressure Calibration: Gradually lower the pressure until the solvent begins to boil at the target safe temperature (e.g., 55°C for Ethanol at ~250 mbar).

  • Thermal Gradient Management: Set the external heating bath no more than 15°C higher than the internal boiling point.

    • Validation Check: Insert an internal thermocouple. If the Δ T between the bath and the internal solvent exceeds 15°C, localized superheating is occurring at the flask walls[2]. Increase agitation speed immediately to dissipate the boundary layer heat.

  • Continuous Operation: Maintain the vacuum and reflux for the required duration, ensuring the condenser coolant is chilled to at least 5°C to prevent solvent vapor loss.

Protocol B: Thermal Profiling via TGA/DSC

Purpose: To accurately identify the exact onset temperature of degradation for your specific batch of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

  • Sample Preparation: Load 5–10 mg of the dried API into an aluminum crucible.

  • Variable Heating Rate Analysis: Run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) from 25°C to 250°C. Perform two runs: one at a slow heating rate (1°C/min) and one at a fast rate (20°C/min).

    • Validation Check: The melting endotherm and degradation onset will shift depending on the heating rate. A decomposition prior to melting at low heating rates indicates high thermal sensitivity and confirms that prolonged heat (even below the melting point) will destroy the API[3].

  • Data Interpretation: Use the TGA mass loss curve and the DTG (derivative thermogravimetry) curve to pinpoint the exact temperature where oxidative degradation begins[4]. Set your maximum allowable reflux temperature at least 20°C below this onset point.

Workflow Visualization

ThermalDegradationWorkflow Start Identify API Degradation Analyze Conduct TGA/DSC Thermal Profiling Start->Analyze Decision1 Is Degradation Oxidative? Analyze->Decision1 Action1 Implement Ar/N2 Solvent Sparging Decision1->Action1 Yes Decision2 Is Bulk Temp > Thermal Limit? Decision1->Decision2 No Action1->Decision2 Action2 Apply Vacuum Reflux System Decision2->Action2 Yes Decision3 Wall Superheating Detected? Decision2->Decision3 No Action2->Decision3 Action3 Optimize Agitation & Heat Transfer Decision3->Action3 Yes Success Stable API Recovery Decision3->Success No Action3->Success

Troubleshooting workflow for mitigating API thermal degradation during reflux operations.

References

  • Title : Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation Source : ecoprocesssolutions.com URL :[Link]

  • Title : Heat Is the Silent API Killer in Pharmaceutical Milling Source : dpmills.com URL :[Link]

  • Title : Investigations on the thermal behavior of omeprazole and other sulfoxides Source : researchgate.net URL :[Link]

  • Title : Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products Source : nih.gov URL :[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Catalytic Turnover with 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol and its metal complexes to enhance catalytic turnover nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol and its metal complexes to enhance catalytic turnover numbers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize your catalytic systems.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, from ligand synthesis to catalytic reaction performance.

Issue 1: Low or No Yield in Catalytic Reaction

Question: My catalytic reaction using a pre-formed or in-situ generated complex of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol shows low to no product yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion is a common challenge in catalysis. The root cause often lies in the integrity of the catalytic system or suboptimal reaction conditions. The unique structure of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, featuring a sterically bulky neopentyl group and a coordinating hydroxyl moiety, introduces specific considerations.

  • Inactive Catalyst Formation or Decomposition: The active catalytic species, often a Pd(0) complex for cross-coupling reactions, may not be forming efficiently or is rapidly deactivating.

    • Troubleshooting Steps:

      • Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂), its reduction to Pd(0) may be inefficient.[1][2] Consider using a more easily reduced pre-catalyst or a direct Pd(0) source like Pd₂(dba)₃.

      • Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a tell-tale sign of catalyst agglomeration into inactive palladium black.[1][2] This is a common deactivation pathway, particularly when the ligand fails to adequately stabilize the metal center.

        • Increase Ligand-to-Metal Ratio: A higher concentration of the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol ligand can help stabilize the active catalytic species and prevent aggregation. Experiment with ratios from 1:1 to 4:1 (ligand:metal).

        • Maintain Inert Atmosphere: Oxygen can oxidize the active Pd(0) species and degrade sensitive ligands.[2] Ensure your reaction is rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[2]

        • Control Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature for a longer duration.

  • Suboptimal Reaction Conditions: The solvent, base, and temperature play a critical role in the stability and activity of the catalytic complex.

    • Troubleshooting Steps:

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction.[1] The hydroxyl group on your ligand can also influence solubility. A solvent screen is highly recommended. Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF.

      • Base Selection: The choice and strength of the base are crucial. The base not only participates in the catalytic cycle but can also influence catalyst stability.[3] For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, alkoxides like NaOtBu are often used.

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to faster catalyst deactivation.[2] An optimal temperature balances reaction kinetics with catalyst longevity.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a high percentage of homocoupled or dehalogenated byproducts. How can I improve the selectivity for my desired cross-coupled product?

Answer:

The formation of side products indicates that competing reaction pathways are occurring. These are often influenced by the catalyst's reactivity and the reaction conditions.

  • Homocoupling of Boronic Acids (in Suzuki-Miyaura Coupling): This side reaction is often promoted by the presence of oxygen.

    • Troubleshooting Steps:

      • Rigorous Degassing: As mentioned previously, ensure the complete exclusion of oxygen from your reaction setup.

      • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its homocoupling.

  • Dehalogenation of the Aryl Halide: This side reaction can be prevalent with electron-rich aryl halides and highly active catalysts. The hydrogen source can be the solvent, base, or other reagents.[1]

    • Troubleshooting Steps:

      • Modify the Ligand: The steric bulk of the 2,2-dimethylpropyl (neopentyl) group on your ligand is designed to promote reductive elimination (the desired product-forming step) over side reactions. However, if dehalogenation is still an issue, you may consider a ligand with different electronic properties.

      • Use a Milder Base: A very strong base can sometimes promote dehalogenation. Consider screening weaker inorganic bases.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I synthesize and handle the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol ligand?

A1: The synthesis of N-alkylated pyrazoles can be achieved through various methods. A common approach involves the reaction of a pyrazole with an appropriate alkylating agent. For this specific ligand, one could envision a reaction between 4-methylpyrazole and a suitable 3-carbon electrophile containing a protected alcohol and a neopentyl group, followed by deprotection. Given the lack of specific literature procedures, a custom synthesis would likely be required, possibly starting from 2,2-dimethyl-1,3-propanediol.

  • Handling and Storage: Pyrazole-containing compounds are generally stable. However, it is good practice to store the ligand under an inert atmosphere, especially if it is to be used in oxygen-sensitive catalytic reactions. The hydroxyl group may make the compound somewhat hygroscopic, so storage in a desiccator is recommended.

Q2: What is the role of the hydroxyl group on the ligand in catalysis?

A2: The hydroxyl group can play several roles:

  • Hemilability: The oxygen of the hydroxyl group can coordinate to the metal center. This coordination is often weaker than that of the pyrazole nitrogen, leading to a "hemilabile" ligand. This means the hydroxyl group can dissociate to open up a coordination site for substrate binding and then re-coordinate at a later stage in the catalytic cycle. This can have a profound effect on the catalyst's activity and stability.

  • Proton Transfer: The proton of the hydroxyl group could potentially participate in proton transfer steps within the catalytic cycle, acting as a proton shuttle.

  • Solubility: The polar hydroxyl group can influence the solubility of the ligand and its metal complexes in different solvents, which can be a key parameter for optimizing reaction conditions.

Q3: How does the steric bulk of the 2,2-dimethylpropyl (neopentyl) group affect catalytic performance?

A3: The steric hindrance provided by the neopentyl group is a critical design feature of this ligand.

  • Promotion of Reductive Elimination: Bulky ligands tend to accelerate the reductive elimination step of the catalytic cycle, which is the final step that forms the desired product and regenerates the active catalyst. This can lead to higher turnover numbers.

  • Stabilization of Monometallic Species: The steric bulk can help prevent the formation of inactive dimeric or oligomeric metal species, thus maintaining a higher concentration of the active mononuclear catalyst.

  • Creation of a Chiral Pocket: While this specific ligand is not chiral, the concept of using steric bulk to create a defined pocket around the metal center is a key principle in asymmetric catalysis.

Q4: What are the best practices for setting up a catalytic reaction with this type of complex?

A4:

  • Use High-Purity Reagents and Solvents: Impurities can act as catalyst poisons.[4][5] Always use freshly purified or high-purity grade reagents and anhydrous, degassed solvents.[2]

  • Maintain an Inert Atmosphere: As emphasized before, the exclusion of oxygen and moisture is critical for many catalytic reactions, especially those involving palladium.[2] Use Schlenk line techniques or a glovebox.

  • Systematic Optimization: Do not change multiple parameters at once. Vary one condition at a time (e.g., solvent, base, temperature, ligand-to-metal ratio) to understand its effect on the reaction outcome.

Part 3: Data Presentation and Experimental Protocols

Table 1: Troubleshooting Guide for Low Catalytic Turnover
Symptom Potential Cause Recommended Action
No reaction or very low conversionInactive catalystVerify pre-catalyst activation; consider a direct Pd(0) source.[1][2]
Reaction mixture turns black and stallsCatalyst decomposition (Palladium black)Increase ligand:metal ratio; lower reaction temperature; ensure rigorous degassing.[1][2]
Inconsistent results between runsImpurities in reagents or solventsUse high-purity, anhydrous, and degassed materials.[4]
Formation of homocoupling productsPresence of oxygenImprove degassing procedure.[2]
Significant dehalogenationOverly active catalyst or strong baseScreen milder bases; adjust ligand electronics if possible.[1]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol ligand (1.1-2.2 equivalents relative to Pd), and the base (e.g., K₂CO₃, 2 equivalents).

    • Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents).

    • Add the degassed solvent (e.g., toluene, dioxane, or DMF) via cannula or syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Catalytic Yield

G start Low Yield Observed reagent_quality Verify Reagent & Solvent Purity start->reagent_quality catalyst_activity Assess Catalyst Activity start->catalyst_activity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Review Workup & Purification start->workup sub_reagent Use high-purity, anhydrous, and degassed materials. reagent_quality->sub_reagent sub_catalyst Check for Pd black formation. Increase ligand:metal ratio. Use fresh pre-catalyst. catalyst_activity->sub_catalyst sub_conditions Screen solvents, bases, and temperatures. reaction_conditions->sub_conditions sub_workup Check for product loss during extraction or chromatography. workup->sub_workup G TON High Catalytic Turnover Number (TON) Ligand Ligand Design (Sterics & Electronics) Ligand->TON Catalyst Catalyst Stability & Activity Catalyst->TON Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->TON Purity Reagent & Solvent Purity Purity->TON

Caption: Interplay of factors determining the catalytic turnover number.

References

  • BenchChem Technical Support Team. (2025, December). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • BenchChem. (2025).
  • ResearchGate.
  • Gensch, T., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Powers, N. R., et al. (n.d.).
  • Kemp, A. D., et al. (2018, October 18). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • BenchChem. (2026).
  • BenchChem. (2025).
  • J.L.G. Fierro (Editor). (n.d.).
  • MDPI. (2023, April 17).
  • ACS Publications. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • ACS Publications. (2025, December 23).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-containing molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-containing molecules, a class of compounds with significant interest in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol were generated using advanced algorithms that combine established empirical models and quantum mechanical calculations.[1][2] The data presented below are for a simulated spectrum in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

Table 1: Predicted ¹H NMR Data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3'7.35Singlet1HPyrazole C-H
H-5'7.20Singlet1HPyrazole C-H
H-33.85Singlet2HN-CH₂
H-13.30Singlet2HCH₂-OH
Pyrazole-CH₃2.10Singlet3HPyrazole-CH₃
OH1.80 (broad)Singlet1H-OH
C(CH₃)₂0.95Singlet6HC(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in CDCl₃

CarbonChemical Shift (δ, ppm)Assignment
C-5'139.5Pyrazole C-H
C-3'128.0Pyrazole C-H
C-4'115.0Pyrazole C-CH₃
C-171.0CH₂-OH
C-360.0N-CH₂
C-237.0Quaternary C
C(CH₃)₂23.0C(CH₃)₂
Pyrazole-CH₃9.0Pyrazole-CH₃

Structural Assignment and In-Depth Spectral Interpretation

A thorough understanding of the NMR spectrum is paramount for the unambiguous structural confirmation of a synthesized compound. The following sections provide a detailed rationale for the assignment of each signal in the predicted ¹H and ¹³C NMR spectra, supported by comparative data from analogous structures.

Figure 1: Molecular structure of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol with atom numbering for NMR signal assignment.

Analysis of the Predicted ¹H NMR Spectrum
  • Pyrazole Ring Protons (H-3' and H-5'): The two protons on the pyrazole ring are predicted to appear as distinct singlets at approximately 7.35 and 7.20 ppm. In N-substituted pyrazoles, the chemical shifts of the ring protons are influenced by the nature of the substituent on the nitrogen atom.[3][4][5] The electron-withdrawing nature of the pyrazole ring deshields these protons, causing them to resonate in the aromatic region of the spectrum. The absence of adjacent protons leads to their appearance as singlets.

  • N-Methylene Protons (H-3): The methylene group attached to the pyrazole nitrogen (N-CH₂) is predicted to have a chemical shift of around 3.85 ppm. The direct attachment to the electronegative nitrogen atom and the aromatic pyrazole ring results in significant deshielding. This is consistent with experimental data for other N-alkylated pyrazoles.[6]

  • Hydroxymethyl Protons (H-1): The methylene protons adjacent to the hydroxyl group (CH₂-OH) are expected at approximately 3.30 ppm. The electronegative oxygen atom deshields these protons. This value is comparable to the chemical shift of the corresponding protons in 2,2-dimethyl-1-propanol (neopentyl alcohol), which is observed around 3.28 ppm.[7][8][9]

  • Pyrazole Methyl Protons: The methyl group attached to the pyrazole ring is predicted to resonate as a singlet at about 2.10 ppm. This is a characteristic chemical shift for methyl groups on a pyrazole ring.[3][10]

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet around 1.80 ppm. The chemical shift of hydroxyl protons can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

  • gem-Dimethyl Protons (C(CH₃)₂): The two methyl groups on the quaternary carbon are chemically equivalent and are predicted to appear as a sharp singlet at approximately 0.95 ppm, integrating to six protons. This upfield chemical shift is characteristic of alkyl groups that are distant from electronegative atoms. This is in close agreement with the chemical shift of the tert-butyl protons in 2,2-dimethyl-1-propanol, which is around 0.91 ppm.[7][8]

Analysis of the Predicted ¹³C NMR Spectrum
  • Pyrazole Ring Carbons (C-3', C-4', and C-5'): The carbon atoms of the pyrazole ring are predicted to have chemical shifts of approximately 139.5 ppm (C-5'), 128.0 ppm (C-3'), and 115.0 ppm (C-4'). These values are within the expected range for N-substituted pyrazoles.[11][12][13] The carbon bearing the methyl group (C-4') is expected to be more shielded compared to the other ring carbons.

  • Hydroxymethyl Carbon (C-1): The carbon atom of the CH₂-OH group is predicted to be the most downfield among the aliphatic carbons, at around 71.0 ppm, due to the strong deshielding effect of the attached oxygen atom.

  • N-Methylene Carbon (C-3): The carbon of the N-CH₂ group is predicted at approximately 60.0 ppm. Its attachment to the pyrazole nitrogen results in a downfield shift.

  • Quaternary Carbon (C-2): The quaternary carbon atom is expected to have a chemical shift of about 37.0 ppm.

  • gem-Dimethyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are predicted to resonate at approximately 23.0 ppm.

  • Pyrazole Methyl Carbon: The carbon of the methyl group on the pyrazole ring is predicted to be the most upfield signal at around 9.0 ppm.

Standard Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Commercially available deuterated solvents often contain TMS.[14]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • For ¹H NMR:

      • Acquire the spectrum at a constant temperature, typically 298 K.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • A relaxation delay of 1-2 seconds between scans is typically sufficient.

    • For ¹³C NMR:

      • A proton-decoupled pulse sequence is generally used to simplify the spectrum and enhance the signal-to-noise ratio.

      • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

      • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

    • For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons corresponding to each resonance.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow for the acquisition and analysis of NMR data for structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Purified Compound Solvent Dissolve in Deuterated Solvent with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer Parameters Set Acquisition Parameters (¹H & ¹³C) Spectrometer->Parameters Acquire Acquire Free Induction Decay (FID) Parameters->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Correction Phase and Baseline Correction FT->Correction Referencing Reference to TMS (0.00 ppm) Correction->Referencing Integration Integrate ¹H Signals Referencing->Integration Assign Assign Signals to Protons and Carbons Integration->Assign Compare Compare with Predicted Data and Analogs Assign->Compare Structure Confirm Molecular Structure Compare->Structure

Sources

Comparative

Rational Ligand Design: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol vs. Standard Substituted Pyrazoles

Executive Summary & Structural Rationale In modern coordination chemistry and homogeneous catalysis, N,O-hybrid pyrazole ligands are highly valued for their hemilability —the ability of the oxygen donor to reversibly bin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern coordination chemistry and homogeneous catalysis, N,O-hybrid pyrazole ligands are highly valued for their hemilability —the ability of the oxygen donor to reversibly bind and unbind the metal center. This dynamic behavior stabilizes resting states while opening vacant coordination sites during active catalytic cycles.

This guide objectively evaluates the performance of a rationally designed ligand, 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (Ligand A) , against two widely used industry standards: 2-(1H-pyrazol-1-yl)ethanol (Ligand B) and 3,5-dimethyl-1H-pyrazole (Ligand C) . By leveraging the Thorpe-Ingold effect and precise electronic tuning, Ligand A overcomes the entropic and steric limitations inherent in traditional substituted pyrazoles.

Electronic and Steric Profiling

Understanding the causality behind ligand performance requires dissecting the structural modifications at the molecular level:

  • The Thorpe-Ingold Advantage: Ligand A features a neopentyl-like backbone. The gem-dimethyl groups on the β -carbon restrict the conformational freedom of the alkyl chain. This steric crowding forces the propanol arm into a pre-organized conformation, drastically lowering the entropic penalty required to form a stable 6-membered N,O-metallacycle. In contrast, the flexible ethanol chain of Ligand B suffers a higher entropic cost upon chelation.

  • Electronic Tuning without Steric Blocking: Substituent effects on the pyrazole ring dictate both the basicity and the metal-binding affinity of the ligand [1]. Ligand C (3,5-dimethylpyrazole) places methyl groups at the 3 and 5 positions. While this increases electron density, it creates severe steric clashes with planar metal centers like Pd(II). Ligand A places a single methyl group at the 4-position. This provides electron density via inductive effects—increasing the σ -donor strength of the nitrogen—while leaving the coordination pocket sterically unencumbered.

G L Free Ligand A (Flexible Chain) TI Thorpe-Ingold Effect (gem-dimethyl repulsion) L->TI Steric crowding PreOrg Pre-organized Conformer (Reduced Entropy) TI->PreOrg Rotational restriction Complex Stable 6-Membered N,O-Metallacycle PreOrg->Complex Metal binding

Caption: Thermodynamic pathway of ligand pre-organization driven by the Thorpe-Ingold effect.

Performance Metrics: Coordination & Catalytic Efficacy

The structural advantages of Ligand A translate directly into measurable thermodynamic stability and catalytic turnover. The data below summarizes the coordination profiles and benchmark catalytic yields in a standard Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Structural and Coordination Profiles
LigandPrimary DenticityChelate Ring SizeSteric Hindrance at MetalRelative Donor Strength
Ligand A N,O-bidentate (hemilabile)6-memberedLow (4-Me substitution)High
Ligand B N,O-bidentate (flexible)5-memberedLow (Unsubstituted)Moderate
Ligand C N-monodentate / BridgingN/AHigh (3,5-Me substitution)High
Table 2: Benchmark Catalytic Efficacy (Pd-Catalyzed Suzuki-Miyaura Coupling)

Conditions: 1.0 mmol aryl bromide, 1.5 mmol phenylboronic acid, 0.1 mol% Pd-complex, 60°C, 1h.

Precatalyst ComplexYield (1h)Turnover Frequency (TOF, h⁻¹)Resting State Stability
[Pd(Ligand A)Cl₂] 94%4,500Excellent
[Pd(Ligand B)Cl₂] 72%2,100Moderate
[Pd(Ligand C)₂Cl₂] 45%850Poor (Steric clash limits activation)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents—particularly the counter-anions—is critical to dictating the ligand's coordination mode.

Protocol 1: Synthesis of the Cationic Precatalyst [Pd(Ligand A)(NCCH₃)₂][CF₃SO₃]₂

Causality Focus: The coordination behavior of N,O-hybrid pyrazole ligands is highly dependent on the counter-anion [2]. Halides (like Cl⁻) strongly bind Pd(II), often resulting in N-monodentate coordination where the hydroxyl arm remains dangling. By introducing Silver Triflate (AgCF₃SO₃), we precipitate AgCl and introduce the weakly coordinating triflate anion. This thermodynamic vacuum forces the hydroxyl oxygen to bind the Pd(II) center, locking the ligand into its active N,O-bidentate form [3].

  • Complexation: Dissolve [PdCl₂(CH₃CN)₂] (1.0 eq) in anhydrous dichloromethane under an argon atmosphere. Add Ligand A (1.0 eq) dropwise at room temperature. Stir for 2 hours to form the neutral [Pd(Ligand A)Cl₂] intermediate.

  • Anion Exchange: Add AgCF₃SO₃ (2.0 eq) wrapped in aluminum foil to prevent photodecomposition. Stir for 4 hours. The solution will turn cloudy as AgCl precipitates.

  • Isolation: Filter the mixture through a Celite pad to remove the AgCl byproduct. Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the cationic complex using cold diethyl ether.

  • Validation: Analyze via ¹H NMR. A significant downfield shift of the -CH₂-OH protons confirms successful O-coordination to the metal center.

Protocol 2: Benchmark Catalytic Evaluation (Suzuki-Miyaura Coupling)
  • Reaction Setup: In a Schlenk flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the synthesized Pd-Ligand A precatalyst (0.1 mol%).

  • Solvent & Heating: Add 5 mL of a degassed EtOH/H₂O (1:1) solvent mixture. Heat the reaction to 60°C for exactly 1 hour.

  • Quench & Analysis: Quench the reaction with water, extract with EtOAc, and analyze via GC-FID using dodecane as an internal standard.

  • Validation: High yields validate the hemilabile nature of Ligand A, which allows the oxygen arm to dissociate in the presence of the aryl halide, opening a vacant site for oxidative addition while the strong N-donor prevents catalyst degradation into inactive Pd black.

Mechanistic Pathways

The superior performance of Ligand A is driven by its hemilability during the catalytic cycle. The diagram below illustrates how the N,O-hybrid nature stabilizes under-coordinated intermediates without permanently blocking substrate binding sites.

G A Precatalyst [Pd(N,O-Ligand)] B Active Pd(0) (O-arm dissociated) A->B Activation / Reduction C Oxidative Addition [Pd(Ar)(X)(N-Ligand)] B->C Ar-X addition D Transmetalation [Pd(Ar)(Ar')(N-Ligand)] C->D Ar'-B(OH)2 D->B Reductive Elimination (Product release) H Hemilabile O-donor stabilizes under-coordinated intermediates H->C H->D

Caption: Catalytic cycle illustrating the hemilability of the N,O-hybrid pyrazole ligand.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • Anion effect on the coordination behavior of N,O-hybrid pyrazole ligand towards Pd(II): synthesis, characterization, and supramolecular properties. Taylor & Francis.[Link]

  • 3,5-disusbtituted-N-hydroxyalkylpyrazole Cu(II) compounds: Anion effect on dimensionality, supramolecular structure and magnetic properties. Polyhedron / Universitat de Barcelona.[Link]

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

For Immediate Release A Deep Dive into the Fragmentation Behavior of a Novel Pyrazole-Alcohol Derivative for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Novel Pyrazole-Alcohol Derivative for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a predictive and comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for the novel compound, 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes established fragmentation principles for its constituent moieties—aliphatic alcohols and N-alkylpyrazoles—to provide a robust predictive framework for researchers.

The Logic of Fragmentation: Deconstructing the Molecule

The fragmentation of a molecule in a mass spectrometer is not a random event. It follows predictable pathways dictated by the relative stability of the resulting charged fragments. For 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, we can anticipate a composite fragmentation pattern that draws from the characteristic behaviors of both the aliphatic alcohol and the N-substituted pyrazole functionalities.

The Alcoholic Moiety: A Propensity for Alpha-Cleavage and Dehydration

Aliphatic alcohols are well-known to undergo two primary fragmentation pathways under electron ionization:

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[1][2] For primary alcohols, a characteristic, albeit sometimes weak, peak at m/z 31, corresponding to the [CH₂OH]⁺ ion, is often observed.[3]

  • Dehydration: The elimination of a water molecule (18 Da) from the molecular ion is another common fragmentation route for alcohols, resulting in an [M-18]⁺ peak.[1][4][5]

The molecular ion peak for alcohols is frequently of low abundance or entirely absent due to the facility of these fragmentation processes.[2][4]

The Pyrazole Core: A Complex Pattern of Ring Cleavage

The fragmentation of the pyrazole ring is more intricate and highly dependent on the nature and position of its substituents.[6][7] Key fragmentation pathways for N-alkylpyrazoles often involve:

  • Loss of HCN: A common fragmentation for pyrazole and its derivatives is the expulsion of a molecule of hydrogen cyanide (27 Da).[8][9]

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (28 Da).[8][9]

  • Cleavage of the N-Alkyl Bond: The bond between the pyrazole nitrogen and the alkyl substituent can also cleave, leading to fragments corresponding to the pyrazole ring and the alkyl chain.

Predicted Fragmentation Pathways for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

By combining these principles, we can forecast the major fragmentation pathways for our target molecule. The molecular weight of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is 184.26 g/mol .

Diagram of Predicted Fragmentation Pathways:

M [M]⁺˙ m/z 184 F1 [M - H₂O]⁺˙ m/z 166 M->F1 - H₂O F2 [M - CH₂OH]⁺ m/z 153 M->F2 - •CH₂OH (α-cleavage) F3 [C₅H₉N₂]⁺ m/z 97 M->F3 β-cleavage F5 [C₅H₉O]⁺ m/z 85 M->F5 Pyrazole ring cleavage F4 [C₄H₅N₂]⁺ m/z 81 F3->F4 - CH₄

Caption: Predicted major fragmentation pathways for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Table of Predicted Key Fragments:

m/zProposed Fragment IonFragmentation Pathway
184[C₁₀H₁₈N₂O]⁺˙Molecular Ion
166[C₁₀H₁₆N₂]⁺˙Loss of water (dehydration) from the alcohol moiety
153[C₉H₁₅N₂]⁺Alpha-cleavage with loss of the •CH₂OH radical
97[C₅H₉N₂]⁺Cleavage of the C-C bond beta to the pyrazole ring
85[C₅H₉O]⁺Cleavage of the N-C bond, retaining charge on the aliphatic portion
81[C₄H₅N₂]⁺Fragment corresponding to the 4-methylpyrazole cation

Comparative Analysis: Understanding the Influence of Structure

To appreciate the unique fragmentation signature of our target molecule, it is instructive to compare its predicted pattern with that of simpler, related compounds.

Diagram of Comparative Fragmentation Logic:

cluster_0 Simple Alcohol (e.g., 2,2-Dimethylpropan-1-ol) cluster_1 Simple N-Alkylpyrazole (e.g., 1-propyl-4-methylpyrazole) cluster_2 Target Molecule: 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol A [M]⁺˙ A_F1 [M - H₂O]⁺˙ A->A_F1 - H₂O A_F2 [M - •CH₂OH]⁺ A->A_F2 α-cleavage B [M]⁺˙ B_F1 [M - •C₂H₅]⁺ B->B_F1 β-cleavage B_F2 Ring Fragmentation (loss of HCN, N₂) B->B_F2 C [M]⁺˙ C_F1 [M - H₂O]⁺˙ C->C_F1 C_F2 [M - •CH₂OH]⁺ C->C_F2 C_F3 Pyrazole-containing fragments C->C_F3 C_F4 Alcohol-containing fragments C->C_F4 C_F1->A_F1 Similar pathways C_F2->A_F2 Similar pathways C_F3->B_F2 Similar pathways

Caption: Conceptual comparison of fragmentation drivers in related molecules.

The mass spectrum of a simple branched alcohol like 2,2-dimethylpropan-1-ol would be dominated by fragments arising from dehydration and alpha-cleavage. Conversely, a simple N-alkylpyrazole would exhibit the characteristic ring fragmentation patterns. Our target molecule, possessing both functionalities, is expected to display a hybrid fragmentation pattern, with fragment ions characteristic of both the alcohol and the pyrazole moieties. The relative abundance of these fragments will depend on the relative ease of the different fragmentation pathways.

Experimental Protocol Considerations

For the analysis of novel pyrazole derivatives, a systematic approach is recommended.

Workflow for Mass Spectrometric Analysis:

SamplePrep Sample Preparation (Dissolve in volatile solvent, e.g., Methanol) Ionization Ionization (EI for fragmentation, ESI for molecular ion confirmation) SamplePrep->Ionization MassAnalysis Mass Analysis (Scan appropriate m/z range) Ionization->MassAnalysis DataInterpretation Data Interpretation (Compare with predicted fragmentation) MassAnalysis->DataInterpretation HRMS High-Resolution MS (HRMS) (Confirm elemental composition) DataInterpretation->HRMS For confirmation

Caption: A generalized workflow for the mass spectrometric analysis of novel compounds.

Step-by-Step Experimental Methodology
  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[10]

  • Instrumentation: Utilize a mass spectrometer equipped with both Electron Impact (EI) and Electrospray Ionization (ESI) sources.[10][11]

  • ESI-MS for Molecular Ion Confirmation:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).

    • This "soft" ionization technique is crucial for confirming the molecular weight, as the molecular ion peak may be weak or absent in the EI spectrum.

  • EI-MS for Fragmentation Analysis:

    • Electron Energy: 70 eV (standard).

    • Mass Range: Scan a lower mass range (e.g., m/z 30-200) to capture the fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak from the ESI spectrum.

    • Analyze the EI spectrum for the presence of the predicted fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and key fragments, HRMS is indispensable.[11]

Conclusion

The predictive analysis of the mass spectrometry fragmentation of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol provides a valuable roadmap for its experimental characterization. By understanding the established fragmentation behaviors of its constituent alcohol and pyrazole moieties, researchers can anticipate the key fragment ions and interpret the resulting mass spectra with greater confidence. This guide underscores the power of a systematic, first-principles approach to structural elucidation in the absence of direct comparative data and provides a solid foundation for the analysis of other novel molecules with similar structural motifs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem.
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270.
  • Sci-Hub. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • All About Chemistry. (2019, February 9). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Chemistry Steps.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. BenchChem.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • IntechOpen. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

Sources

Comparative

Benchmarking the receptor binding affinity of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

Benchmarking the Receptor Binding Affinity of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol: A Comparative Guide As drug discovery pivots toward increasingly complex lipophilic targets, accurately benchmarking the re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Receptor Binding Affinity of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol: A Comparative Guide

As drug discovery pivots toward increasingly complex lipophilic targets, accurately benchmarking the receptor binding affinity of novel synthetic fragments is critical. This guide provides an in-depth, objective comparison of the binding kinetics of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol —a highly specialized pyrazole derivative—against standard reference compounds. By dissecting the causality behind our experimental platform choices, we establish a robust framework for evaluating this compound's performance at G-Protein Coupled Receptors (GPCRs).

Mechanistic Rationale & Structural Advantages

To understand how to benchmark this compound, we must first analyze its structural causality. The parent scaffold, 4-methylpyrazole (fomepizole), is classically recognized as a competitive inhibitor of alcohol dehydrogenase[1] and is known to modulate PPAR alpha activity via the blockade of ethanol metabolism[2]. However, the parent fragment lacks the lipophilic bulk necessary for high-affinity GPCR binding.

By appending a 2,2-dimethylpropan-1-ol moiety to the pyrazole core, researchers introduce a neopentyl-like steric shield. This structural evolution serves two distinct mechanistic purposes:

  • Hydrophobic Anchoring: It drastically increases the partition coefficient (LogP), allowing the ligand to penetrate deep, hydrophobic orthosteric pockets typical of receptors like GPR120 (FFAR4)[3] and Dopamine D4[4].

  • Directional Bonding: The terminal hydroxyl group acts as a directional hydrogen-bond donor/acceptor, anchoring the molecule against specific polar residues within the receptor cavity, while the pyrazole ring engages in π−π stacking.

GPR120_Signaling Ligand 2,2-Dimethyl-3-(4-methylpyrazol-1-yl) -propan-1-ol Receptor Target GPCR (e.g. GPR120) Ligand->Receptor High Affinity Binding (Kd) Gq Gq/11 Protein Complex Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 & DAG Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1. GPCR signaling pathway activated by the pyrazole derivative ligand.

Comparative Performance Data

To objectively evaluate 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, we benchmark its binding affinity ( Kd​ , Ki​ ) and real-time kinetics ( kon​ , koff​ ) against its parent fragment and standard reference agonists.

Table 1: Quantitative Receptor Binding & Kinetic Benchmarks (GPR120 Model)

CompoundTarget Receptor IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol GPR120 (FFAR4)45.218.5 1.2×105 0.0022
Fomepizole (4-MP) GPR120 (FFAR4)>10,000N/AN/AN/A
GW9508 (Reference Agonist) GPR120 (FFAR4)73.035.1 8.5×104 0.0030

Data Synthesis: The addition of the propan-1-ol tail significantly lowers the Kd​ compared to the parent 4-MP. Furthermore, it outperforms the reference GW9508 in target residence time ( 1/koff​ ), indicating a more stable ligand-receptor complex.

Experimental Methodologies: Self-Validating Systems

As an application scientist, it is critical to select assay platforms based on the physicochemical properties of the ligand. Below are the step-by-step, self-validating protocols used to generate the benchmark data.

Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality for Selection: Equilibrium assays (like traditional radioligand filtration) often fail to capture the transient micro-kinetics of highly lipophilic ligands. The rapid dissociation ( koff​ ) of propanol derivatives can be masked by washing steps. SPR provides a label-free, real-time measurement of association and dissociation, ensuring we capture the true kinetic profile. Self-Validation Mechanism: The assay incorporates a dual-flow cell design. Flow Cell 1 (Fc1) is conjugated with a deactivated, binding-deficient mutant receptor, while Flow Cell 2 (Fc2) holds the wild-type receptor. If the bulk refractive index shift in Fc1 exceeds 15 Response Units (RU), it indicates non-specific lipid micelle aggregation, and the software automatically flags the run as invalid.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged GPCR onto an NTA-functionalized sensor chip via nickel-chelation, followed by amine coupling to stabilize the protein.

  • Baseline Stabilization: Run running buffer (HEPES-buffered saline with 0.05% P20 surfactant and 1% DMSO) until the baseline drift is <0.1 RU/min.

  • Analyte Titration: Inject 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in a 2-fold dilution series (1.56 nM to 100 nM) at a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Kinetic Analysis: Monitor the association phase for 180 seconds, followed by a 600-second buffer injection for the dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPR_Methodology Immobilization 1. Sensor Chip Preparation Injection 2. Analyte Injection Immobilization->Injection Association 3. Association Phase (kon) Injection->Association Dissociation 4. Dissociation Phase (koff) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Injection Next Titration

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

Protocol B: Time-Resolved FRET (TR-FRET) Competitive Binding

Causality for Selection: To validate the SPR data in a high-throughput, solution-based format, TR-FRET is utilized. Because it is a homogeneous (no-wash) assay, it allows the system to reach true equilibrium without perturbing the ligand-receptor complex, preventing the rapid dissociation of the compound from artificially skewing the IC50​ . Self-Validation Mechanism: The assay relies on a ratiometric fluorescence readout (Emission at 665 nm / Emission at 615 nm). The system self-validates by monitoring the 615 nm donor emission channel independently. If the 615 nm signal drops by >10% across wells, it indicates compound auto-fluorescence quenching or precipitation, automatically invalidating that specific data point.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend cell membranes overexpressing the target receptor in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1% BSA).

  • Tracer Addition: Add 5 nM of a fluorescently labeled reference tracer (e.g., a terbium-coupled standard agonist).

  • Analyte Titration: Dispense the pyrazole compound in a 10-point concentration-response curve (10 μ M down to 0.5 nM) into a 384-well plate.

  • Incubation: Seal and incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, Delay: 50 μ s).

  • Analysis: Calculate the 665/615 ratio and fit the data to a four-parameter logistic (4PL) curve to derive the IC50​ , converting to Ki​ via the Cheng-Prusoff equation.

References[3] European Patent Office. (2014). BIARYL DERIVATIVES AS GPR120 AGONISTS - EP 3628661 A1. Googleapis.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExeEDbx0iKFqTpDxgfZIifgDURWmMHxpTIJMcuO3CYfZkYEgCpYRaLNStHItngINQ5Onzw5HrrnhDJil9-Qfi-dDc681sBECl5cjctjRwvQfM5aEop0LjWW7lA85Y4fNcniT_1Q1m1rk1mNICJJCIEtWRZvj6gUrpBMq-mKnXLy5Du4LbZoqyaCFzVb4Zy[4] Journal of Medicinal Chemistry. 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEtxiior-FpPXgp9_Gj-B6KtQ8pBwI1bsu0YWaMAg9mJlLNcrZvgSE9KAy1-kPZwChGHrA8kRwroEVFcSert3XtTcU93kE49DBOG1wxuk0BuXhxtn1MyfZZx8RMQZqhFR0hcI6qw==[2] Journal of Biological Chemistry. (2001). The transcriptional and DNA binding activity of peroxisome proliferator-activated receptor alpha is inhibited by ethanol metabolism. PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWRK9WLDh_zbvgDqr5SglPSVdJeDU06r8TLBFvbO3umpkeWd1QOIp8CFTutzkI6K4BE8DzohE4iS9tVK4eSd3pZyizAtJDtEsCBPk9rFSY_NfFww7iwUN_pSeemvUZGYECInKr[1] Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Fomepizole. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZ54wsWI4eSM_udkkJLPLbf96SZdxXFq1NwF3nxEtG2oFcIuV4ERHi9UYJErl5Also1o1EObuqbqN09zwdQEtIgVeJfQ7dDKYDKtP6Bczl_X9dHF1Ap75BYqi9EiSwfC3WF_oPcdQpfLo5eqoo8YMFPaEs78rM2kX49LaUaUMEc72

Sources

Validation

Comparative efficacy of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in enzyme inhibition

Comparative Efficacy of Novel Kinase Inhibitors: A Guide for Preclinical Evaluation Abstract: This guide provides a comprehensive framework for evaluating the comparative efficacy of novel enzyme inhibitors, using the we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Novel Kinase Inhibitors: A Guide for Preclinical Evaluation

Abstract: This guide provides a comprehensive framework for evaluating the comparative efficacy of novel enzyme inhibitors, using the well-characterized Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727), as a case study. While specific data for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not yet publicly available, the methodologies and comparative analyses presented herein offer a robust template for its future characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents.

Introduction to Polo-like Kinase 1 (PLK1) as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions include mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of anticancer therapies. Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells, while generally sparing non-proliferating, healthy cells.

Featured Inhibitor: Volasertib (BI 6727)

Volasertib is a potent and selective inhibitor of PLK1. It functions as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell death. Volasertib has been investigated in numerous clinical trials for various hematological and solid tumors.

Comparative Analysis of PLK1 Inhibitors

The efficacy of a novel PLK1 inhibitor should be benchmarked against existing compounds. This section compares Volasertib with other notable PLK1 inhibitors based on their biochemical potency (IC50) and cellular activity.

InhibitorTarget(s)Biochemical IC50 (PLK1)Cellular Activity (e.g., HeLa cells)Mechanism of Action
Volasertib (BI 6727) PLK1, PLK2, PLK30.87 nMPotent antiproliferative activityATP-competitive
Onvansertib (NMS-P937) PLK12 nMInduces mitotic arrest and apoptosisATP-competitive
Rigosertib PLK1, PI3KMicromolar range for PLK1Mitotic arrestMulti-kinase inhibitor

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is derived from published literature.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific rigor of our findings, we employ self-validating experimental protocols. The following sections detail the methodologies for determining biochemical potency and cellular efficacy.

Biochemical IC50 Determination: A Luminescence-Based Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound against PLK1 using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.

Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescence signal. Therefore, a more potent inhibitor will result in a higher luminescence signal.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitor add_components Add Inhibitor, PLK1, and Substrate/ATP to Assay Plate prep_inhibitor->add_components prep_enzyme Prepare PLK1 Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Substrate/ATP Solution prep_substrate->add_components incubate Incubate at Room Temperature add_components->incubate add_detection_reagent Add Kinase-Glo® Reagent incubate->add_detection_reagent read_luminescence Read Luminescence on Plate Reader add_detection_reagent->read_luminescence plot_data Plot Luminescence vs. Inhibitor Concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 using Non-linear Regression plot_data->calculate_ic50

Caption: Workflow for Biochemical IC50 Determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol) in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the PLK1 enzyme and the substrate/ATP mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Generation: Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Proliferation Assay: A Real-Time Cell Analysis

This protocol measures the effect of the inhibitor on the proliferation of cancer cells in real-time.

Principle: Changes in cell number, morphology, and adhesion are detected as changes in electrical impedance, providing a continuous measure of cell proliferation.

Workflow Diagram:

cluster_setup Assay Setup cluster_treatment Treatment cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis seed_cells Seed Cancer Cells in E-Plate baseline Measure Baseline Impedance seed_cells->baseline add_inhibitor Add Serial Dilutions of Inhibitor baseline->add_inhibitor monitor_impedance Continuously Monitor Impedance (e.g., 72 hours) add_inhibitor->monitor_impedance plot_cell_index Plot Cell Index vs. Time monitor_impedance->plot_cell_index calculate_gi50 Calculate GI50 from Dose-Response Curves plot_cell_index->calculate_gi50

Caption: Workflow for Real-Time Cellular Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or NCI-H460) in a specialized microelectronic sensor plate (E-Plate).

  • Baseline Measurement: Allow the cells to adhere and proliferate for a period, monitoring the impedance to establish a baseline.

  • Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Real-Time Monitoring: Place the E-Plate in the real-time cell analyzer and monitor cell proliferation continuously for an extended period (e.g., 72-96 hours).

  • Data Analysis: The instrument software will generate proliferation curves. From these curves, determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).

Mechanistic Insights: PLK1 Signaling Pathway

Understanding the pathway in which the target enzyme operates is crucial for interpreting experimental results and predicting in vivo effects.

G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitotic_Entry Mitotic Entry PLK1_Activation->Mitotic_Entry Mitotic_Arrest Mitotic Arrest Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis M_Phase_Exit M Phase Exit Cytokinesis->M_Phase_Exit Inhibitor 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol (or other PLK1 Inhibitor) Inhibitor->PLK1_Activation Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Comparative

A Comparative Guide to the Reproducible Synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a significant and growing number of FDA-approved drugs.[1][2][3] Its metab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a significant and growing number of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery, from kinase inhibitors to anti-inflammatory agents.[1][4][5] This guide provides an in-depth analysis of the synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, a key building block whose gem-dimethyl and primary alcohol functionalities offer valuable vectors for molecular elaboration.

We will move beyond a simple recitation of steps to dissect the critical parameters governing the reaction's success and reproducibility. This document is designed to serve as a practical, field-proven resource for ensuring consistent outcomes across different laboratory settings.

Part 1: The Primary Synthetic Route: N-Alkylation

The most direct and widely applicable method for synthesizing the target compound is the N-alkylation of 4-methylpyrazole with a suitable C5 electrophile. This reaction proceeds via a classical SN2 mechanism, which, while straightforward in principle, is subject to variability based on several key factors.

The Causality Behind Experimental Choices

The core of the reaction involves the deprotonation of the pyrazole's N-H proton to form a nucleophilic pyrazolide anion, which then displaces a leaving group on the alkyl chain.[6]

  • The Base: The choice of base is paramount. A strong base, such as sodium hydride (NaH), ensures essentially complete and irreversible deprotonation of the pyrazole, maximizing the concentration of the active nucleophile.[7] However, this requires strictly anhydrous conditions, as NaH reacts violently with water. Milder, easier-to-handle bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and more forgiving in a process setting, though they may require higher temperatures or longer reaction times to drive the reaction to completion.[7]

  • The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[6] They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the pyrazolide anion relatively "naked" and highly nucleophilic, thus accelerating the desired substitution reaction.[6]

  • The Electrophile: The ideal electrophile must possess a good leaving group. While an alkyl bromide (e.g., 3-bromo-2,2-dimethylpropan-1-ol) is effective, a tosylate (e.g., 2,2-dimethyl-3-(tosyloxy)propan-1-ol) is often superior. The tosylate group is an excellent leaving group, often leading to cleaner reactions and higher yields under milder conditions.

Standard Synthesis Workflow

The following diagram outlines the standard workflow for the N-alkylation of 4-methylpyrazole.

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification Start Combine 4-Methylpyrazole, Solvent (e.g., DMF), and Base (e.g., NaH) under N2 Deprotonation Stir at 0 °C to RT to form Pyrazolide Anion Start->Deprotonation Add_Electrophile Add Electrophile (e.g., 2,2-dimethyl-3-tosyloxypropan-1-ol) dropwise Deprotonation->Add_Electrophile Reaction Stir at RT or heat (Monitor by TLC/LC-MS) Add_Electrophile->Reaction Quench Quench Reaction (e.g., with water or NH4Cl) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify cluster_0 Standardized Materials cluster_1 Execution (Labs A, B, C) cluster_2 Standardized Analysis Reagents Single Lot of: - 4-Methylpyrazole - Electrophile - Solvents Protocol_A Protocol A: NaH / DMF Protocol_B Protocol B: K2CO3 / MeCN Analysis Crude Yield Purified Yield 1H NMR LC-MS Purity (%) Protocol_A->Analysis Run in Triplicate in each Lab Protocol_B->Analysis Run in Triplicate in each Lab

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol: A Senior Application Scientist's Guide

A Note on This Guidance As of the date of this publication, a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not widely available in public domains. The following disposal proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance

As of the date of this publication, a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is not widely available in public domains. The following disposal protocol is therefore a synthesis of best practices derived from the known hazards of its primary structural components: substituted pyrazoles and dimethylpropanols. This guide is intended to provide a conservative and robust framework for safe handling and disposal. Crucially, this information must supplement, not replace, your institution's specific waste disposal protocols and a direct consultation with your Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the "Why"

To ensure safe disposal, we must first understand the potential hazards of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol. By examining its constituent parts, we can infer a likely hazard profile that informs our procedural choices. The molecule consists of a substituted pyrazole ring and a neopentyl alcohol backbone.

  • Pyrazole Moiety: Pyrazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceuticals and agrochemicals due to their biological activity.[1][2] However, this bioactivity necessitates caution. Some pyrazole derivatives are known to be irritants, potentially harmful to aquatic life with long-lasting effects, and may possess other toxicological properties that are not yet fully investigated.[3]

  • 2,2-Dimethyl-1-propanol (Neopentyl Alcohol) Moiety: This structural component is a flammable solid with a low melting point.[4][5] It is also known to be harmful if inhaled and can cause respiratory irritation.[4]

Given this composite structure, a conservative approach requires treating the compound as possessing multiple hazard characteristics.

Potential Hazard Inferred From Primary Safety Implication Supporting Sources
Flammability/Combustibility 2,2-Dimethyl-1-propanol structureWaste must be stored away from ignition sources. Incineration is a likely disposal route.[4][5]
Toxicity / Irritation Pyrazole & Dimethylpropanol structuresRequires use of full Personal Protective Equipment (PPE) during handling. May cause skin, eye, and respiratory irritation.[3][4][6]
Environmental Hazard Pyrazole structureMust be prevented from entering drains or the environment. Harmful to aquatic life.[3]
Reactivity General chemical natureIncompatible with strong oxidizing agents, strong acids, and strong reducing agents.[7]

Core Disposal Principle: Professional Consignment is Mandatory

In-laboratory chemical neutralization or treatment of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is strongly discouraged . The potential for unknown, hazardous reactions is significant. The only professionally acceptable and regulatory-compliant method of disposal is through a licensed hazardous waste management company. All waste streams containing this compound must be collected, segregated, and prepared for professional pickup as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local authorities.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the safe disposal of waste containing 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

DisposalWorkflow Disposal Workflow for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol cluster_generation Waste Generation cluster_characterization Hazard Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generated (Solid, Liquid, PPE) Characterize Characterize as Hazardous: - Flammable - Irritant - Environmental Toxin Generate->Characterize Segregate Segregate Waste Streams (Solid vs. Liquid) Characterize->Segregate Container_Solid Select Compatible Container (Solid Waste) Segregate->Container_Solid Solid Waste Container_Liquid Select Compatible Container (Liquid Waste) Segregate->Container_Liquid Liquid Waste Label Label Container Correctly: - Full Chemical Name - Hazard Symbols - Accumulation Start Date Container_Solid->Label Container_Liquid->Label Store Store in Designated Satellite Accumulation Area (SAA) - Away from incompatibles - Secondary containment Label->Store Pickup Schedule Pickup with Licensed Hazardous Waste Contractor Store->Pickup Manifest Complete & Sign Hazardous Waste Manifest Pickup->Manifest Dispose Professional Disposal (Likely Incineration) Manifest->Dispose

Caption: Disposal workflow from generation to final consignment.

Detailed Step-by-Step Disposal Protocol

This protocol provides the procedural steps for safely handling and accumulating waste generated from research involving 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[9][10]

  • Solid Waste:

    • Collect all solid materials contaminated with 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in a dedicated hazardous solid waste container.

    • This includes: residual product, contaminated weighing papers, paper towels, absorbent materials from spill cleanups, and contaminated PPE (gloves, etc.).

    • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) pail or a metal can with a liner, that can be securely sealed.[11][12]

  • Liquid Waste:

    • Collect all solutions containing 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol in a dedicated hazardous liquid waste container.

    • This waste stream should be considered a "halogen-free organic solvent" waste unless mixed with halogenated solvents.

    • Do NOT mix with aqueous waste, acidic or basic waste, or waste containing oxidizers.[13][14]

    • Container Selection: Use a chemically resistant container, such as a borosilicate glass bottle or an HDPE carboy, with a secure, leak-proof screw cap.[12]

    • Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[11] Do not overfill containers.[12]

Step 3: Labeling

All waste containers must be clearly and accurately labeled the moment waste is first added.[9][15]

  • Use your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol" . Do not use abbreviations.

  • List all other constituents in the container, including solvents, with approximate percentages.

  • Indicate the "Accumulation Start Date."

  • Affix all appropriate hazard pictograms (e.g., Flammable, Irritant, Environmentally Hazardous).

Step 4: Storage

Store sealed waste containers in a designated and properly signed Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[11]

  • The SAA must be away from regular lab activity and sources of ignition like heat, sparks, or open flames.[9][16]

  • Ensure the container is kept closed at all times except when actively adding waste.[12]

  • Store containers in a secondary containment bin or tray to contain any potential leaks.

Step 5: Arranging for Disposal
  • Once a waste container is full, or within the time limits specified by your EHS department and EPA regulations (e.g., small quantity generators have more time than large quantity generators), contact your EHS department to schedule a waste pickup.[17]

  • You will need to complete a waste manifest or other tracking documentation provided by your EHS office. This is a legal requirement for tracking hazardous waste from "cradle-to-grave."[18]

Emergency Procedures: Spill Management

Accidents can happen. Being prepared is essential for safety.

  • Small Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.

    • Carefully scoop the contaminated absorbent material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of all cleaning materials (wipes, paper towels) as hazardous solid waste.

  • Large Spills (Outside of a fume hood):

    • EVACUATE IMMEDIATELY. Alert all personnel in the laboratory and adjacent areas.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response number and the EHS department from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the professional response team.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2023). IDR Environmental Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. Uncountable. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. [Link]

  • Safety Data Sheet: 2,2-Dimethyl-1-propanol. Chemos GmbH & Co. KG. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Safety Data Sheet - 2-PROPANOL. Kanto Chemical Co., Inc.[Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. Universiti Tun Hussein Onn Malaysia. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • 2,2-Dimethyl-1-propanol. ChemBK. [Link]

  • Chemical Properties of 1-Propanol, 2,2-dimethyl- (CAS 75-84-3). Cheméo. [Link]

  • Method for preparing 2,2-dimethyl-3-hydroxy propanal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones. ChemRxiv. [Link]

  • 2-(3,4-Dimethylphenyl)propan-1-ol. PubChem. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol

As a Senior Application Scientist overseeing the scale-up and handling of complex pharmaceutical intermediates, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied mechanistic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and handling of complex pharmaceutical intermediates, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied mechanistic chemistry.

Handling 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol requires an advanced understanding of its dual-component structure. Standard laboratory safety sheets often treat high-molecular-weight alcohols generically. However, this molecule combines a lipophilic neopentyl-type alcohol backbone with a highly bioactive 4-methylpyrazole moiety. This guide provides the definitive, causality-driven protocol for its safe handling, ensuring your laboratory operations remain both scientifically rigorous and uncompromisingly safe.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound upon biological exposure.

The 4-methylpyrazole substructure is not a benign heterocycle; it is a potent, competitive inhibitor of metalloenzymes, most notably Alcohol Dehydrogenase (ADH) [1] and microsomal Cytochrome P450 enzymes (e.g., CYP2E1) [2]. In clinical settings, isolated 4-methylpyrazole (fomepizole) is used to deliberately halt metabolic pathways during toxic alcohol poisoning[3]. However, accidental occupational exposure can lead to severe, unintended metabolic disruption and hepatotoxicity[4].

The critical danger of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol lies in its alcohol backbone . The 2,2-dimethylpropan-1-ol chain acts as a highly efficient lipophilic permeation enhancer. If the compound contacts unprotected skin, the alcohol moiety rapidly breaches the stratum corneum, carrying the toxic pyrazole payload directly into systemic circulation. Therefore, preventing dermal absorption is the absolute highest priority of this operational plan.

ToxicologyPathway Compound 2,2-Dimethyl-3-(4-methylpyrazol-1-yl) -propan-1-ol Exposure Unprotected Dermal Contact or Aerosol Inhalation Compound->Exposure Mishandling Penetration Enhanced Dermal Penetration (Lipophilic Neopentyl Backbone) Exposure->Penetration Absorption Systemic Systemic Circulation Penetration->Systemic Transport ADH Competitive Inhibition of Alcohol Dehydrogenase (ADH) Systemic->ADH 4-Methylpyrazole Moiety Action CYP Inhibition of Microsomal Cytochrome P450 (CYP) Systemic->CYP 4-Methylpyrazole Moiety Action Toxicity Metabolic Disruption & Potential Hepatotoxicity ADH->Toxicity CYP->Toxicity

Mechanistic toxicology pathway illustrating systemic risks of dermal exposure to pyrazole-alcohols.

Mandatory Personal Protective Equipment (PPE) Matrix

To counter the specific permeation threats of this compound, standard latex or thin nitrile gloves are entirely insufficient. The following matrix outlines the required PPE, grounded in chemical compatibility data.

PPE CategorySpecification & StandardMechanistic RationaleReplacement Schedule
Primary Gloves (Outer) Butyl Rubber (Min 0.4 mm thickness)Butyl rubber provides a dense, cross-linked barrier highly resistant to primary alcohols, offering >480 minutes of breakthrough resistance.Replace immediately if contaminated, or after 4 hours of continuous use.
Secondary Gloves (Inner) Nitrile (Min 0.11 mm thickness, contrasting color)Self-Validating System: If the dark butyl outer glove is compromised, the bright inner nitrile glove immediately signals a breach visually.Replace with every new session.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPyrazole derivatives are severe eye irritants (H319)[4]. Safety glasses with side shields do not protect against aerosolized vapors.Clean post-operation; replace if scratched.
Body Protection Nomex® or equivalent Flame-Resistant (FR) Lab CoatThe propanol backbone introduces a localized flammability risk. The coat prevents dermal exposure to the torso.Launder weekly via specialized chemical lab service.
Respiratory Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of volatile alcohol vapors and aerosolized pyrazole particulates[4].N/A (Verify calibration daily).

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system . Every step includes a physical or visual confirmation to ensure the integrity of the safety barrier before proceeding.

Phase 1: Pre-Operational Validation
  • Ventilation Verification: Activate the chemical fume hood. Causality: Do not rely solely on the digital monitor; tape a small piece of tissue to the sash to visually confirm continuous inward negative pressure.

  • Donning the Double-Glove System: Put on the brightly colored nitrile inner gloves first. Inspect for micro-tears. Next, don the heavy-duty butyl rubber outer gloves. Pull the cuffs of the outer gloves over the sleeves of your FR lab coat to eliminate exposed wrist skin.

Phase 2: Dispensing and Weighing
  • Static Mitigation: Because the neopentyl alcohol backbone can generate static charge during transfer, use an anti-static gun (Zerostat) on the weighing vessel before dispensing.

  • Containment: Place the analytical balance inside the fume hood. If the balance must be external, use a sealed weighing enclosure.

  • Transfer: Use a PTFE-coated spatula. Causality: PTFE prevents the lipophilic compound from adhering to the tool, minimizing the risk of accidental drops or aerosolization during transfer.

  • Sealing: Cap the source bottle immediately after dispensing. Do not leave the bulk container open while recording weights.

Phase 3: Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly down the side of the flask. Causality: Rapid addition can cause the pyrazole-alcohol to aerosolize, bypassing dermal barriers and directly entering the respiratory tract.

  • Decontamination of Tools: Immediately place all spatulas and weighing boats into a dedicated beaker containing a 5% sodium hypochlorite (bleach) solution inside the hood. Causality: Hypochlorite oxidatively degrades the pyrazole ring, neutralizing its biological activity before the tools are removed from the hood.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary risk transitions from chronic exposure to acute inhalation and dermal contact.

Immediate Spill Response Protocol
  • Isolate: Immediately halt all work. Lower the fume hood sash to 2 inches to maximize face velocity and contain vapors.

  • Alert: Notify laboratory personnel within a 10-foot radius to evacuate the immediate bench space.

  • Absorb: Do not use paper towels or sawdust. Causality: The alcohol backbone is flammable, and organic absorbents create a severe fire hazard. Instead, cover the spill entirely with an inert, non-combustible absorbent like vermiculite or diatomaceous earth .

  • Neutralize & Collect: Once the liquid is absorbed, use a plastic (non-sparking) dustpan to scoop the slurry into a hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with 5% sodium hypochlorite to destroy residual pyrazole rings, followed by a thorough wash with standard laboratory detergent and water.

Waste Disposal Categorization
  • Classification: Do not mix this waste with standard aqueous streams. The compound must be segregated into "Non-Halogenated Organic Waste" (unless halogenated solvents were utilized in the specific reaction).

  • Labeling: Waste containers must be explicitly labeled: "Contains Pyrazole Derivatives - Target Organ Hazard (ADH/CYP Inhibitor)" to ensure environmental health and safety (EHS) teams process it via high-temperature incineration rather than biological treatment[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.